5-(Trifluoromethyl)indoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYULWWVAMDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493360 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-32-4 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-(Trifluoromethyl)indoline-2,3-dione (CAS: 345-32-4) for Researchers and Drug Development Professionals
Abstract
5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-Trifluoromethylisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Identified by its CAS number 345-32-4, this isatin derivative serves as a crucial building block for the synthesis of novel bioactive molecules. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 5-position enhances the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for developing therapeutic agents with potential anticonvulsant, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological applications, and key experimental protocols relevant to its use in research and drug development.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds known for a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[3][4] this compound is a synthetic analog that leverages the unique electronic properties of fluorine to enhance the pharmacological profile of the isatin core. The trifluoromethyl group often improves a drug candidate's metabolic stability and ability to cross biological membranes, which are highly desirable traits in drug discovery.[2] This document consolidates technical data, synthesis protocols, and mechanistic insights to serve as a resource for scientists working with this versatile chemical intermediate.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. It typically appears as a white to off-white or pale yellow crystalline solid.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 345-32-4 | [5] |
| Molecular Formula | C₉H₄F₃NO₂ | [5] |
| Molecular Weight | 215.13 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 150-152 °C | [1] |
| Boiling Point | Approx. 350-360 °C | [1] |
| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione | [8] |
| SMILES | FC(F)(F)C1=CC2=C(NC(=O)C2=O)C=C1 | |
| InChI Key | WODYULWWVAMDCP-UHFFFAOYSA-N | [8] |
Synthesis and Chemical Reactivity
Synthesis Pathway
The industrial preparation of this compound is achieved through multi-step organic synthesis, typically starting from commercially available reagents under anhydrous and inert conditions to ensure high yield and purity.[1] A common and effective method is a variation of the Sandmeyer isatin synthesis, which involves the condensation of 4-trifluoromethylaniline with chloral hydrate, followed by cyclization in the presence of a strong acid.[9]
Caption: General workflow for the synthesis of 5-(Trifluoromethyl)isatin.
Chemical Reactivity
The dicarbonyl functionality and the reactive N-H group of the isatin core make this compound a versatile substrate for various chemical transformations. It readily participates in nucleophilic substitution and cycloaddition reactions, making it a valuable starting material for constructing more complex heterocyclic systems with potential biological activities.[2]
Applications in Research and Drug Development
Overview of Biological Activities
Isatin-based compounds are recognized for their extensive pharmacological profiles.[4] Derivatives of this compound are investigated for a range of therapeutic applications:
-
Anticonvulsant Activity: The isatin scaffold is a known pharmacophore for anticonvulsant agents.[1]
-
Antimicrobial and Antifungal Activity: Fluorinated isatins and their derivatives have demonstrated efficacy against various bacterial and fungal pathogens, including phytopathogens that affect crops.[1][10]
-
Anticancer Activity: Numerous isatin derivatives have been developed as potent anticancer agents, with some advancing to clinical trials.[10] The trifluoromethyl moiety can enhance this activity.
-
Antiviral Activity: Isatin derivatives have shown promise as antiviral agents, including activity against HIV.[3][4]
Proposed Mechanism of Anticancer Action
While the precise signaling pathways for this compound are not fully elucidated, studies on similar fluorinated isatin derivatives suggest a mechanism involving the induction of apoptosis in tumor cells.[10] This process is reportedly mediated by the dissipation of the mitochondrial membrane potential and a subsequent increase in the production of reactive oxygen species (ROS), leading to programmed cell death.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]
- 3. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]
- 6. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 345-32-4 [sigmaaldrich.com]
- 9. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione, a key heterocyclic building block in medicinal chemistry. This compound, also known as 5-(trifluoromethyl)isatin, is integral to the development of novel therapeutic agents due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This document outlines the predominant synthetic methodology, a detailed experimental protocol, and key characterization data.
Core Synthesis Route: The Sandmeyer Isonitrosoacetanilide Method
The most established and widely cited method for the synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione is a variation of the classic Sandmeyer isatin synthesis.[2][3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired isatin.
The synthesis commences with 4-(trifluoromethyl)aniline, which undergoes a condensation reaction with chloral hydrate and hydroxylamine hydrochloride.[4] This reaction forms the key intermediate, 2-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring makes this substrate particularly suitable for the Sandmeyer method.[3]
In the second and final step, the isolated isonitrosoacetanilide intermediate is subjected to strong acid-catalyzed cyclization. Concentrated sulfuric acid is typically employed to promote an intramolecular electrophilic substitution, leading to the formation of the five-membered ring of the indole system and yielding 5-(trifluoromethyl)-1H-indole-2,3-dione.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for 5-(trifluoromethyl)-1H-indole-2,3-dione. It should be noted that while the synthetic protocol is well-defined in the literature, a specific, consistently reported yield was not found. The yield for the parent (unsubstituted) isatin via this method is reported to be in the range of 71-78%.[7]
| Parameter | Value | Reference(s) |
| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione | N/A |
| CAS Number | 345-32-4 | [8] |
| Molecular Formula | C₉H₄F₃NO₂ | [8] |
| Molecular Weight | 215.13 g/mol | [8] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 246 °C | [1] |
| Purity | >95% (Typical) | [1] |
| Spectroscopic Data | Experimental data not available in searched literature. | N/A |
Detailed Experimental Protocols
The following experimental protocol is adapted from the procedure outlined in Chinese Patent CN102875445A, which details the Sandmeyer synthesis of 5-(trifluoromethyl)isatin.[5]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Intermediate)
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve chloral hydrate (1.0-1.5 molar equivalents relative to the aniline) in an aqueous solution containing a strong, non-redox active electrolyte salt such as sodium sulfate.[5]
-
In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 molar equivalent) in hydrochloric acid.[5]
-
-
Reaction:
-
To the chloral hydrate solution, add the prepared 4-(trifluoromethyl)aniline solution at room temperature with stirring.[5]
-
Once the mixture is uniform, add hydroxylamine hydrochloride (1.0-5.0 molar equivalents relative to the aniline).[5]
-
Heat the resulting suspension to reflux for a period of 10 to 120 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up:
Step 2: Cyclization to 5-(trifluoromethyl)-1H-indole-2,3-dione
-
Reaction:
-
Work-up and Purification:
-
After the cyclization is complete, carefully pour the reaction mixture onto crushed ice. This will cause the crude 5-(trifluoromethyl)-1H-indole-2,3-dione to precipitate out of the solution.[5]
-
Collect the solid precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product.
-
For final purification, recrystallize the solid from an aqueous ethanol solution (40-95% v/v) to yield the pure 5-(trifluoromethyl)-1H-indole-2,3-dione as a crystalline solid.[5]
-
This comprehensive guide provides the essential details for the synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione, a valuable compound for further research and development in the pharmaceutical industry. The described Sandmeyer approach is a robust and scalable method for accessing this important synthetic intermediate.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
An In-depth Technical Guide to 5-(Trifluoromethyl)isatin: Structure, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)isatin, a key building block in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in the development of bioactive molecules.
Nomenclature and Structure
5-(Trifluoromethyl)isatin is a derivative of isatin, an indole dione, with a trifluoromethyl group substituted at the 5-position of the indole ring.
-
IUPAC Name: 5-(trifluoromethyl)-1H-indole-2,3-dione[1]
-
Synonyms: 5-(Trifluoromethyl)indolin-2,3-dione, Trifluoromethyl isatin[2][3]
The structure of 5-(Trifluoromethyl)isatin is characterized by the presence of a trifluoromethyl group (-CF3) at the 5-position of the isatin core. This electron-withdrawing group significantly influences the molecule's chemical properties and biological activity.[8]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Physical Appearance | White to off-white or pale yellow to light brown crystalline solid. | [4][8] |
| Melting Point | 150-152 °C or 246 °C (in acetic acid) | [3][5] |
| Boiling Point | ~350-360 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [5] |
| pKa (Predicted) | 9.48 ± 0.20 | [3][5] |
| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [3] |
Representative Spectroscopic Data (for Isatin Derivatives):
-
Infrared (IR) Spectroscopy: For isatin derivatives, characteristic absorption bands are observed for the N-H stretching (around 3200 cm⁻¹), C=O stretching of the ketone and amide groups (in the range of 1650-1750 cm⁻¹), and C=N stretching for hydrazone derivatives (around 1620 cm⁻¹).[9][10]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of isatin derivatives, the indole NH proton typically appears as a singlet at a downfield chemical shift (around 11 ppm). Protons of the aromatic ring are observed in the characteristic aromatic region (7-8 ppm).[9][11]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbons (C2 and C3) of the isatin ring are typically observed at around 160-180 ppm. The carbon of the trifluoromethyl group would show a characteristic quartet splitting in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. For 5-(Trifluoromethyl)isatin, this would be at an m/z of approximately 215.
Experimental Protocols
The synthesis of 5-(Trifluoromethyl)isatin is most commonly achieved through the Sandmeyer isatin synthesis, starting from 4-(trifluoromethyl)aniline.
Synthesis of 5-(Trifluoromethyl)isatin via Sandmeyer Reaction
This protocol is adapted from a patented synthetic method.[4]
Step 1: Formation of the α-Isonitrosoacetanilide Intermediate
-
Dissolve chloral hydrate in an aqueous solution of a strong electrolyte, such as sodium sulfate, at room temperature.
-
Separately, dissolve 4-(trifluoromethyl)aniline in hydrochloric acid.
-
Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution with stirring.
-
To this mixture, add a solution of hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux for a specified period (e.g., 10-120 minutes).[4]
-
Cool the mixture to room temperature, allowing the isonitrosoacetanilide intermediate to precipitate.
-
Decant the supernatant to isolate the crude intermediate.
Step 2: Cyclization to 5-(Trifluoromethyl)isatin
-
To the residue from the previous step, add an excess of concentrated sulfuric acid.
-
Heat the mixture with stirring (e.g., at 80 °C for 30-300 minutes) to effect cyclization.[4]
-
Pour the reaction mixture onto ice to precipitate the crude 5-(Trifluoromethyl)isatin.
-
Collect the precipitate by filtration.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 5-(Trifluoromethyl)isatin.[4]
Below is a Graphviz diagram illustrating the general workflow for the synthesis and purification of 5-(Trifluoromethyl)isatin.
References
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-(TRIFLUOROMETHYL)ISATIN | 345-32-4 [chemicalbook.com]
- 4. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]
- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
Spectroscopic and Synthetic Profile of 5-(Trifluoromethyl)indoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-(Trifluoromethyl)isatin. This compound is a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the following properties[1][2][3][4][5]:
| Property | Value |
| CAS Number | 345-32-4 |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol |
| Appearance | Light brown to brown solid |
| Purity | Typically >95% |
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific, publicly available spectra for the parent compound are limited, data for its derivatives and related isatin compounds provide valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be characteristic.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indoline ring. The trifluoromethyl group at the 5-position will influence the chemical shifts of these protons.
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbonyl carbons are expected to appear in the downfield region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group, providing a direct method for confirming its presence.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O functional groups. For derivatives of isatin, the following characteristic peaks have been observed[6][7]:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O stretch (ketone and amide): Two strong absorption bands in the region of 1700-1750 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 5-(substituted)indol-2,3-diones, the molecular ion peak is readily observed, and the structure can be confirmed through fragmentation analysis[8]. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 215.
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and analysis of this compound.
Synthesis of this compound
A general method for the synthesis of 5-substituted isatins involves the cyclization of an appropriate precursor. A patented synthetic method for 5-(Trifluoromethyl)isatin involves the following steps[9]:
-
Reaction of 4-(Trifluoromethyl)aniline: 4-(Trifluoromethyl)aniline is reacted with chloral hydrate and hydroxylamine hydrochloride.
-
Cyclization: The resulting intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield this compound.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard.
General Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Signaling Pathways and Experimental Workflows
Currently, there is limited specific information available in the searched literature regarding the direct involvement of this compound in specific signaling pathways. However, isatin derivatives are known to exhibit a wide range of biological activities, including potential roles as enzyme inhibitors and modulators of cellular processes.
The general workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies.
This guide serves as a foundational resource for researchers working with this compound. While comprehensive spectroscopic data for the parent compound remains to be fully published, the information provided on its derivatives and general methodologies offers a solid starting point for its synthesis, characterization, and further investigation into its biological potential.
References
- 1. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]
- 5. 345-32-4 CAS MSDS (5-(TRIFLUOROMETHYL)ISATIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
The Rising Therapeutic Potential of Trifluoromethylated Isatins: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged heterocyclic motif, has long been a focal point in medicinal chemistry due to its diverse and potent biological activities. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful strategy to enhance the pharmacological properties of isatin derivatives. This technical guide delves into the burgeoning field of trifluoromethylated isatins, summarizing their synthesis, multifaceted biological activities, and mechanisms of action. This document aims to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.
Introduction to Trifluoromethylated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6][7] The introduction of a trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved therapeutic efficacy.[8][9][10] The unique properties of the CF3 group, such as its high electronegativity and steric bulk, can profoundly influence the biological profile of the parent isatin molecule.[1] This guide provides a detailed overview of the current landscape of trifluoromethylated isatins, with a focus on their therapeutic potential.
Synthesis of Trifluoromethylated Isatins
The synthesis of trifluoromethylated isatins can be achieved through various chemical strategies. A common method involves the cyclization of a precursor molecule containing the trifluoromethylaniline moiety. One such patented method describes the synthesis of 5-trifluoromethyl isatin by dissolving chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt at room temperature, followed by the addition of a mixed liquor of 4-trifluoromethylaniline dissolved in hydrochloric acid. Hydroxylamine hydrochloride is then added, and the mixture is heated for reflux. After cooling, the supernatant is removed, and the residue is cyclized with excessive concentrated sulfuric acid. The resulting precipitate is then recrystallized to yield 5-trifluoromethyl isatin.[11] This method offers the advantages of simple operation, mild reaction conditions, and high product purity.[11]
Diverse Biological Activities of Trifluoromethylated Isatins
Trifluoromethylated isatin derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of trifluoromethylated isatins.[1][12][13][14] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS) in tumor cells.[1] Some derivatives have shown promising activity against a range of cancer cell lines, with some even entering preclinical and clinical trials as anti-angiogenic agents or inhibitors of crucial proteins.[13][14] For instance, certain isatin-based hybrids have demonstrated IC50 values in the micromolar range against cell lines like HepG2, HCT-116, CACO, and MCF-7, comparable or even superior to the standard drug 5-fluorouracil.[13]
Table 1: Anticancer Activity of Trifluoromethylated Isatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-based sulfonamide 6 | HCT-116 | 3.67 | [15] |
| Spirooxindole-pyrrolidine 23 | MCF-7 | 15.32 | [15] |
| Spirooxindole-pyrrolidine 23 | K562 | 14.74 | [15] |
| Isatin-hydrazone 4j | MCF7 | 1.51 ± 0.09 | [16] |
| Isatin-hydrazone 4k | MCF7 | 3.56 ± 0.31 | [16] |
| Isatin-hydrazone 4e | MCF7 | 5.46 ± 0.71 | [16] |
| Isatin-hydrazone 4e | A2780 | 18.96 ± 2.52 | [16] |
Antiviral Activity
The antiviral potential of isatin derivatives has been extensively documented, and trifluoromethylated analogs are no exception.[8][17][18] These compounds have shown efficacy against a variety of viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[17] The mechanism of antiviral action often involves the inhibition of viral replication or key viral enzymes.[18] For example, a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives displayed significant antiviral activity, with some compounds exhibiting IC50 values in the nanomolar range.[17]
Table 2: Antiviral Activity of Trifluoromethylated Isatin Derivatives
| Compound | Virus | IC50 (µM) | CC50 (µM) | Reference |
| Compound 9 | H1N1 | 0.0027 | >100 | [17] |
| Compound 5 | HSV-1 | 0.0022 | >100 | [17] |
| Compound 4 | COX-B3 | 0.0092 | >100 | [17] |
| Compound 7 | - | - | 315578.68 | [17] |
Antimicrobial and Antifungal Activity
Trifluoromethylated isatins have also demonstrated notable antibacterial and antifungal properties.[1][19][20] The presence of the trifluoromethyl group can enhance the antimicrobial efficacy of the isatin core.[1] For instance, a compound containing a 3-trifluoromethylbenzyl substituent at the N1 position of the isatin ring exhibited significant bactericidal activity against several phytopathogens.[1] The antimicrobial mechanism of isatin derivatives can involve the inhibition of bacterial cell wall synthesis or cell fusion.[5]
Table 3: Antimicrobial Activity of Trifluoromethylated Isatin Derivatives
| Compound | Microorganism | Activity/MIC | Reference |
| Compound 7c | Phytopathogens | Highest antagonistic effect | [1] |
| Compound 5c,e | Phytopathogens | High antagonistic effect | [1] |
| Compound 3c | Staphylococcus aureus (16 µg/mL) | Higher than Amoxicillin | [4][5] |
| Compound 3c | Escherichia coli (1 µg/mL) | Higher than Amoxicillin | [4][5] |
| Compound 25 | MRSA | 0.78 mg/L | [20] |
| Compound 25 | S. aureus | 1.56 mg/L | [20] |
| Compound 25 | B. subtilis | 0.78 mg/L | [20] |
Neuroprotective Effects and Enzyme Inhibition
Beyond their antimicrobial and anticancer activities, trifluoromethylated isatins have shown promise as neuroprotective agents and potent enzyme inhibitors.[21][22][23][24][25][26][27][28][29][30] Isatin itself is an endogenous inhibitor of monoamine oxidase (MAO), particularly MAO-B, and its derivatives have been explored for the treatment of neurodegenerative disorders like Parkinson's disease.[24][25][26][28][29] The trifluoromethyl group can enhance the inhibitory potency and selectivity of these compounds. For example, a series of isatin-based hydrazone derivatives showed potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.[28][29] These compounds also exhibited neuroprotective effects in cellular models by enhancing antioxidant levels and reducing the production of pro-inflammatory cytokines.[28][29] Furthermore, trifluoromethylated isatins have been identified as potent inhibitors of other enzymes, such as caspases and carboxylesterases.[21][22]
Table 4: Enzyme Inhibitory and Neuroprotective Activity of Trifluoromethylated Isatin Derivatives
| Compound | Target Enzyme/Activity | IC50/Ki | Reference |
| Fluorinated pyrrolidinyl sulfonyl isatins | Caspase-3 | up to 30 nM | [21] |
| Fluorinated pyrrolidinyl sulfonyl isatins | Caspase-7 | up to 37 nM | [21] |
| Captopril analog with CF3 | Angiotensin converting enzyme | 3 x 10⁻¹⁰ M | [23] |
| Enalaprilat analogs with trifluoronorvaline/trifluoronorleucine | Angiotensin converting enzyme | 2-6 x 10⁻⁸ M | [23] |
| Isatin-hydrazone IS7 | MAO-B | 0.082 µM | [28][29] |
| Isatin-hydrazone IS13 | MAO-B | 0.104 µM | [28][29] |
| Isatin-hydrazone IS6 | MAO-B | 0.124 µM | [28][29] |
| Isatin-hydrazone IS15 | MAO-A | 1.852 µM | [28][29] |
Experimental Protocols
To facilitate reproducibility and further investigation, this section provides detailed methodologies for key experiments commonly employed in the evaluation of trifluoromethylated isatins.
Synthesis of 5-Trifluoromethyl Isatin
This protocol is based on the method described in patent CN102875445A.[11]
-
Preparation of Reagents:
-
Prepare an aqueous solution of a strong electrolyte inorganic salt (e.g., saturated NaCl solution).
-
Dissolve 4-trifluoromethylaniline in hydrochloric acid to form a mixed liquor.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve chloral hydrate in the aqueous solution of the strong electrolyte inorganic salt at room temperature.
-
Add the mixed liquor of 4-trifluoromethylaniline to the flask and stir until a uniform suspension is formed.
-
Add hydroxylamine hydrochloride to the mixture.
-
-
Reflux and Cyclization:
-
Heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours).
-
Cool the mixture to room temperature and decant the supernatant.
-
To the residue, add an excess of concentrated sulfuric acid to induce cyclization.
-
-
Purification:
-
Pour the cyclization solution into ice water to precipitate the product.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-trifluoromethyl isatin.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., M-HeLa, HuTu 80) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylated isatin derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antiviral Activity Assay
This protocol outlines a general method for evaluating the antiviral activity of compounds.
-
Cell and Virus Culture:
-
Propagate the host cells (e.g., Vero cells for HSV-1) in a suitable culture medium.
-
Prepare a stock of the virus to be tested.
-
-
Cytotoxicity Assay:
-
Determine the 50% cytotoxic concentration (CC50) of the test compounds on the host cells using the MTT assay as described above.
-
-
Antiviral Assay (Plaque Reduction Assay):
-
Seed the host cells in 24-well plates and allow them to form a confluent monolayer.
-
Infect the cells with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubate the plates until viral plaques are visible.
-
-
Plaque Staining and Counting:
-
Fix and stain the cells with a suitable stain (e.g., crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%).
-
Calculate the selectivity index (SI = CC50/IC50).
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by trifluoromethylated isatins, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of anticancer activity of trifluoromethylated isatins.
Caption: General experimental workflow for antiviral screening of trifluoromethylated isatins.
Caption: Simplified signaling pathway for the neuroprotective effects of trifluoromethylated isatins.
Conclusion and Future Directions
Trifluoromethylated isatins represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group has consistently led to the discovery of potent anticancer, antiviral, antimicrobial, and neuroprotective agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the trifluoromethylated isatin scaffold holds immense potential for the discovery of novel and effective therapies for a wide range of human diseases.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEARCH FOR BIOLOGICAL ACTIVE ISATINS: A SHORT REVIEW | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 11. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 12. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 14. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Synthesis of a Key Fluorinated Heterocycle: 5-(Trifluoromethyl)indoline-2,3-dione
A Technical Guide for Researchers and Drug Development Professionals on the Discovery and Historical Synthesis of a Promising Scaffold.
Introduction
5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-trifluoromethylisatin, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the isatin scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the discovery and historical synthetic routes leading to this important molecule, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in the field.
Discovery and Initial Synthesis
The first documented synthesis of this compound is attributed to Piyasena Hewawasam and Nicholas A. Meanwell in their seminal 1994 publication in Tetrahedron Letters. Their work presented a general and regioselective method for the preparation of substituted isatins from anilines. This approach represented a significant advancement over previous methods, offering a more direct and efficient route to compounds like 5-(trifluoromethyl)isatin.
The Hewawasam and Meanwell synthesis commences with the protection of 4-(trifluoromethyl)aniline, followed by a directed ortho-lithiation and subsequent reaction with diethyl oxalate. The resulting α-keto ester is then deprotected and cyclized under acidic conditions to yield the target isatin.
Experimental Protocol: The Hewawasam and Meanwell Synthesis (1994)
A detailed experimental protocol based on the general method described by Hewawasam and Meanwell for a similar analogue is as follows:
-
Protection of the Aniline: To a solution of 4-(trifluoromethyl)aniline in an appropriate solvent, a suitable protecting group, such as pivaloyl chloride, is added in the presence of a base (e.g., pyridine) to form the corresponding N-pivaloyl-4-(trifluoromethyl)aniline.
-
Directed ortho-Lithiation: The protected aniline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong lithium base, typically sec-butyllithium, is added dropwise to effect lithiation at the position ortho to the pivaloyl group.
-
Acylation: Diethyl oxalate is then added to the cooled solution, and the reaction mixture is stirred for a specified time to allow for the formation of the ethyl 2-(N-pivaloyl-2-amino-5-(trifluoromethyl)phenyl)-2-oxoacetate intermediate.
-
Deprotection and Cyclization: The reaction is quenched, and the intermediate is isolated. Subsequent treatment with an acid, such as hydrochloric acid, removes the pivaloyl protecting group and facilitates the cyclization to afford this compound.
Table 1: Quantitative Data for the Hewawasam and Meanwell Synthesis of a Representative Isatin
| Step | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Protection | Pivaloyl chloride, Pyridine | Room Temperature | 2 h | >95 |
| Lithiation/Acylation | sec-Butyllithium, Diethyl oxalate | -78 | 1 h | 70-85 |
| Deprotection/Cyclization | Hydrochloric acid | Reflux | 4 h | 80-90 |
Note: The yields are representative for the general method and may vary for the specific synthesis of 5-(trifluoromethyl)isatin.
Figure 1: Hewawasam & Meanwell Synthesis Workflow.
Alternative Synthetic Approaches
While the Hewawasam and Meanwell method provided a significant breakthrough, other synthetic routes have also been developed for this compound, often seeking milder conditions or starting from different precursors.
The Sandmeyer-like Synthesis
A notable alternative is a modification of the classic Sandmeyer isatin synthesis, as detailed in Chinese patent CN102875445A. This method avoids the use of organolithium reagents and cryogenic temperatures.
The synthesis begins with the reaction of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product.
Experimental Protocol: Sandmeyer-like Synthesis
-
Formation of Isonitrosoacetanilide: 4-(Trifluoromethyl)aniline is dissolved in a hydrochloric acid solution. To this, an aqueous solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated to reflux to form the 2'-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide intermediate.
-
Cyclization: The isolated intermediate is carefully added to concentrated sulfuric acid at a controlled temperature. The resulting solution is then poured onto ice to precipitate the this compound.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Table 2: Comparison of Synthetic Routes for this compound
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Hewawasam & Meanwell | 4-(Trifluoromethyl)aniline | sec-BuLi, Diethyl Oxalate | Cryogenic (-78°C) | High regioselectivity | Harsh reagents, low temperatures |
| Sandmeyer-like | 4-(Trifluoromethyl)aniline | Chloral hydrate, H₂NOH·HCl, H₂SO₄ | Reflux, strong acid | Milder than organolithium route | Use of corrosive strong acid |
| Kaila et al. | 4-(Trifluoromethyl)aniline | s-BuLi, Boc₂O | Cryogenic (-78°C) | Not detailed | Harsh conditions, multi-step |
Figure 2: Sandmeyer-like Synthesis Workflow.
Conclusion
The discovery and subsequent development of synthetic routes to this compound have provided medicinal chemists with a valuable and versatile scaffold. The Hewawasam and Meanwell method marked a pivotal moment, offering a regioselective pathway to this and other substituted isatins. Subsequent methodologies, such as the modified Sandmeyer approach, have provided alternatives with different operational considerations. Understanding the historical context and the various synthetic strategies for this compound is crucial for researchers aiming to design and synthesize novel isatin-based molecules with potential therapeutic applications. The continued exploration of new synthetic methods will undoubtedly further expand the utility of this important fluorinated heterocycle in the ongoing quest for new medicines.
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Trifluoromethyl)isatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)isatin is a fluorinated derivative of isatin that serves as a pivotal building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the 5-position of the isatin core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(Trifluoromethyl)isatin, including its structural, physical, and spectral properties. Detailed experimental protocols for the determination of these properties and for its synthesis via the Sandmeyer reaction are also presented.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. The strategic functionalization of the isatin scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for various functional groups, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability. 5-(Trifluoromethyl)isatin, in particular, is a key intermediate in the synthesis of a variety of biologically active compounds. A thorough understanding of its physicochemical properties is therefore essential for its effective utilization in research and development.
Physicochemical Properties
The physicochemical properties of 5-(Trifluoromethyl)isatin are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₄F₃NO₂ | [1][2] |
| Molecular Weight | 215.13 g/mol | [1][2] |
| Appearance | White to off-white or light brown to brown crystalline solid | [3] |
| Melting Point | 150-152 °C, 246 °C (from acetic acid), 297-303°C | [3][4][5] |
| Boiling Point | Approximately 350-360 °C (Predicted) | [3] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [4][6] |
| pKa | 9.48 ± 0.20 (Predicted) | [7] |
Solubility
Spectral Data
Specific spectral data for 5-(Trifluoromethyl)isatin is not available in the public domain based on the conducted searches. For comparative purposes, representative spectral data for the closely related 5-fluoroisatin and the parent compound, isatin, are provided below.
5-Fluoroisatin Spectral Data:
| Parameter | Value | Source(s) |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 11.40 (s, 1H, NH), 7.44 (m, 1H, indole C₄-H), 7.21 (m, 1H, indole C₆-H), 6.94 (m, 1H, indole C₇-H) | [3] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 177.3, 163.1, 158.6, 138.9, 131.4, 121.8, 117.7, 112.5, 108.1 | [3] |
| IR (KBr) ν (cm⁻¹) | 3238 (NH), 1700, 1668 (C=O) | [3] |
| Mass Spectrum (m/z) | The molecular ion peak for 5-fluoroisatin (C₈H₄FNO₂) would be expected at approximately m/z 165.02. Fragmentation would likely involve the loss of CO. | [10] |
Isatin Spectral Data:
| Parameter | Value | Source(s) |
| ¹H NMR (CDCl₃ & DMSO-d₆) δ (ppm) | Data available in spectral databases. | [11] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | Data available in spectral databases. | [12][13] |
| IR (KBr) ν (cm⁻¹) | Data available in spectral databases. | [14] |
| UV-Vis (DMSO) λmax (nm) | The acceptor isatin shows maximum absorption at 420 nm. | [15] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 5-(Trifluoromethyl)isatin and the determination of its key physicochemical properties.
Synthesis of 5-(Trifluoromethyl)isatin via Sandmeyer Synthesis
The Sandmeyer synthesis is a robust method for the preparation of isatins from anilines. The following protocol is adapted for the synthesis of 5-(Trifluoromethyl)isatin from 4-(Trifluoromethyl)aniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a large round-bottom flask, dissolve chloral hydrate (1.0 eq) in water.
-
Add crystallized sodium sulfate to the solution.
-
Separately, prepare a solution of 4-(trifluoromethyl)aniline (1.0 eq) in water with concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
Finally, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to a vigorous boil for approximately 1-2 minutes.
-
Cool the reaction mixture. The isonitrosoacetanilide intermediate will precipitate.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 5-(Trifluoromethyl)isatin
-
In a round-bottom flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50 °C.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1, maintaining the temperature between 60-70 °C. Use external cooling if necessary.
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
The 5-(Trifluoromethyl)isatin product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent, such as acetic acid, to obtain pure 5-(Trifluoromethyl)isatin[4].
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound.
-
Ensure the 5-(Trifluoromethyl)isatin sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (approximately 2 °C/min) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample[16][17][18][19].
Determination of Solubility
This protocol describes a general method for determining the solubility of a compound in various solvents.
-
Add an excess amount of 5-(Trifluoromethyl)isatin to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. An overhead shaker is recommended[20].
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter (e.g., 0.22 µm) is necessary[20].
-
Quantify the concentration of 5-(Trifluoromethyl)isatin in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-established calibration curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the Sandmeyer synthesis of 5-(Trifluoromethyl)isatin.
Caption: Workflow for the Sandmeyer synthesis of 5-(Trifluoromethyl)isatin.
Conclusion
5-(Trifluoromethyl)isatin is a compound of significant interest in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, providing a foundation for its application in research and drug development. While specific spectral and quantitative solubility data remain to be fully elucidated in publicly accessible literature, the provided information on its synthesis and general characteristics, along with experimental protocols, offers a valuable resource for scientists working with this important fluorinated isatin derivative. Further research to fully characterize this compound would be beneficial to the scientific community.
References
- 1. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 5-(TRIFLUOROMETHYL)ISATIN CAS#: 345-32-4 [m.chemicalbook.com]
- 5. 345-32-4 5-(Trifluoromethyl)isatin AKSci U654 [aksci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 345-32-4 CAS MSDS (5-(TRIFLUOROMETHYL)ISATIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isatin(91-56-5) 13C NMR spectrum [chemicalbook.com]
- 14. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. thinksrs.com [thinksrs.com]
- 20. materialneutral.info [materialneutral.info]
A Technical Guide to 5-(Trifluoromethyl)indoline-2,3-dione: Synthesis, Commercial Availability, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-(Trifluoromethyl)isatin. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry, offering unique properties for the development of novel therapeutic agents. This document details its commercial availability, methods of synthesis, and known biological activities of its parent class, providing a crucial resource for researchers in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₉H₄F₃NO₂ and a molecular weight of approximately 215.13 g/mol .[1] The trifluoromethyl group at the 5-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance its metabolic stability and cell permeability, desirable characteristics for drug candidates.
| Property | Value | Reference |
| CAS Number | 345-32-4 | |
| Molecular Formula | C₉H₄F₃NO₂ | [1] |
| Molecular Weight | 215.13 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C |
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. This accessibility makes it a practical starting material for research and development projects.
| Supplier | Purity | Catalog Number Example |
| Sigma-Aldrich | 95% | SY3H3D6827AC |
| ChemShuttle | 95% | 125343 |
| CookeChem | 95% | - |
| Atomax Chemicals Co., Ltd | 95+% | - |
Note: This table is not exhaustive and other suppliers may be available.
Synthesis of this compound
The most common and established method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[2][3][4] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the reaction of an aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid to yield the isatin core.[2][4]
A specific method for the synthesis of 5-(trifluoromethyl)isatin is described in Chinese patent CN102875445A.[5] This procedure involves the reaction of 4-trifluoromethylaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated sulfuric acid.[5]
Experimental Protocol: Adapted Sandmeyer Synthesis
The following is a generalized protocol for the Sandmeyer synthesis of a 5-substituted isatin, which can be adapted for this compound using 4-(trifluoromethyl)aniline as the starting material.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a large reaction vessel, dissolve chloral hydrate (1.1 eq) and a large excess of sodium sulfate in water.
-
Prepare a solution of 4-(trifluoromethyl)aniline (1.0 eq) in water containing hydrochloric acid (1.05 eq).
-
Add the aniline solution to the chloral hydrate solution with vigorous stirring.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for a specified time (typically 10-120 minutes) and then cool to room temperature.[5]
-
The precipitated isonitrosoacetanilide intermediate is collected by filtration, washed with water, and dried.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid (or methanesulfonic acid for improved solubility of lipophilic substrates) at a controlled temperature (e.g., 50-70°C).[2]
-
After the addition is complete, the reaction mixture is heated (e.g., to 80°C) for a short period (e.g., 10-300 minutes) to ensure complete cyclization.[2][5]
-
The reaction mixture is then cooled and poured onto crushed ice to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[5]
Potential Biological Activities and Experimental Protocols
While specific, peer-reviewed biological data for this compound is limited, the broader class of isatin derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. The trifluoromethyl substituent is expected to modulate these activities.
Caspase Inhibition
Isatin derivatives are known inhibitors of caspases, a family of cysteine proteases that play a critical role in apoptosis.[6] Inhibition of specific caspases is a therapeutic strategy for various diseases.
This protocol is adapted from methods used for other isatin sulfonamide derivatives.[6]
-
Reagents and Materials: Recombinant human caspase-3, fluorogenic substrate (e.g., Ac-DEVD-AMC), assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, 2 mM DTT), this compound, and a known caspase inhibitor as a positive control (e.g., Ac-DEVD-CHO).
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant caspase-3, and the test compound.
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader (e.g., λex = 360 nm, λem = 460 nm).
-
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
Kinase Inhibition
Isatin derivatives have also been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target in cancer therapy due to its role in angiogenesis.[5][8]
This protocol is based on commercially available kinase assay kits.[8][9]
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, this compound, and a known VEGFR-2 inhibitor as a positive control. A detection reagent such as Kinase-Glo™ is also required.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase assay buffer, ATP, substrate, and the test compound.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo™ reagent.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Antiviral Activity
Derivatives of isatin have shown promise as antiviral agents against a range of viruses.[10][11] For instance, fluorinated isatin derivatives have been evaluated for their ability to inhibit viruses like Hepatitis C Virus (HCV) and SARS-CoV.[12]
This is a general protocol to assess the ability of a compound to protect cells from virus-induced death.
-
Cells and Virus: A suitable cell line (e.g., Vero cells) and the virus of interest are required.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Infect the cells with a pre-determined amount of virus.
-
Include control wells with uninfected cells, and infected cells without any compound.
-
Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (e.g., 3 days).
-
Assess cell viability using a method such as the MTT assay, where viable cells convert a yellow tetrazolium salt to a purple formazan product.
-
-
Data Analysis: The absorbance is read on a plate reader. The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is determined. A parallel cytotoxicity assay (CC₅₀) without the virus is also performed to determine the compound's toxicity to the cells. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to evaluate the therapeutic window.
Signaling Pathways
Isatin derivatives exert their biological effects by modulating various cellular signaling pathways. In the context of cancer, they have been shown to interfere with pathways that control cell proliferation, survival, and angiogenesis. While specific pathways modulated by this compound have not been definitively elucidated, the known targets of the isatin scaffold, such as caspases and kinases, suggest its potential involvement in critical signaling cascades.
For example, inhibition of VEGFR-2 by an isatin derivative would block the downstream signaling events that promote angiogenesis. This includes the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for endothelial cell proliferation and survival.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant potential for drug discovery. Its trifluoromethyl group offers advantageous physicochemical properties for developing novel therapeutics. While specific biological data for this compound is still emerging, the well-documented activities of the isatin scaffold against key cellular targets like caspases and kinases provide a strong rationale for its further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule.
References
- 1. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety and Handling of 5-(Trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides comprehensive safety and handling information for 5-(Trifluoromethyl)indoline-2,3-dione (CAS No. 345-32-4), a fluorinated heterocyclic compound with potential applications in pharmaceutical research and development. Due to its cytotoxic nature, strict adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as 5-(Trifluoromethyl)isatin, is a solid organic compound. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 345-32-4 |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol [1] |
| Appearance | Solid[2] |
| Purity | Typically ≥95%[2] |
| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature in a dry, sealed container[2][3] |
| Shipping Temperature | Room Temperature[2] |
| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione[2] |
| InChI Key | WODYULWWVAMDCP-UHFFFAOYSA-N[2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07[2] | Warning [2] | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07[2] | Warning [2] | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07[2] | Warning [2] | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07[2] | Warning [2] | H335: May cause respiratory irritation.[2] |
Precautionary Statements:
A comprehensive list of precautionary statements should be consulted from the supplier's Safety Data Sheet (SDS). Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Safe Handling and Storage Procedures
Due to its cytotoxic potential, this compound should be handled with the same precautions as other cytotoxic agents.[5]
Engineering Controls:
-
All work with the solid compound or its solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of dust or aerosols.[6]
-
Ensure that a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double gloving is recommended, especially when handling higher concentrations or for prolonged periods.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[7]
-
Lab Coat: A lab coat must be worn and should be buttoned completely.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) should be used.
General Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Decontaminate the work area with a suitable cleaning agent after each use.
Storage:
-
Store in a tightly closed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
Accidental Release and First Aid Measures
Spill Response:
-
Small Spills: For small spills of the powdered chemical, carefully sweep to avoid generating dust. Alternatively, wet the powder with a suitable solvent and absorb it with an inert material.[9]
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using appropriate methods for hazardous solids.
-
All contaminated materials should be collected in a sealed container for hazardous waste disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Toxicological Information
Experimental Protocols
The following are generalized protocols for handling and assessing the cytotoxicity of this compound. These should be adapted and optimized for specific experimental needs and cell lines.
Preparation of Stock Solutions
Note: All handling of the solid compound and concentrated solutions must be performed in a chemical fume hood with appropriate PPE.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound accurately in a tared, disposable weigh boat inside the fume hood.
-
Carefully transfer the powder to a sterile centrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to dissolve the compound.
-
Vortex until the compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C or as recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT assay.[10][11]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.
Potential Biological Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively documented, research on related indoline-2,3-dione (isatin) derivatives suggests potential interactions with several key cellular pathways involved in cell proliferation, apoptosis, and inflammation. For instance, a related compound, 7-(Trifluoromethyl)indoline-2,3-dione, has been identified as a potent inhibitor of COX-1, COX-2, and β-catenin.[12]
Further research is required to elucidate the precise mechanisms of action for this compound. A logical experimental workflow to investigate these pathways is outlined below.
Caption: A general experimental workflow to investigate the effects of a compound on cellular signaling pathways.
Disposal Considerations
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][6] Do not dispose of this chemical down the drain.
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the supplier's Safety Data Sheet (SDS) and institutional safety protocols. All personnel handling this compound must be adequately trained in the safe handling of cytotoxic agents.
References
- 1. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]
- 2. This compound | 345-32-4 [sigmaaldrich.com]
- 3. This compound,345-32-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unthealth.edu [unthealth.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
The Natural Occurrence of Isatin and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), a heterocyclic compound first identified in 1840, and its derivatives are not only versatile precursors in synthetic chemistry but are also found across a broad spectrum of natural sources, including plants, bacteria, fungi, and animals.[1][2][3][4] Endogenously present in mammals, including humans, isatin is implicated in various physiological and pathophysiological processes.[5] This technical guide provides a comprehensive overview of the natural occurrence of isatin and its derivatives, detailing their sources, biosynthesis, and methods for their isolation and quantification. Furthermore, it delves into the signaling pathways modulated by these intriguing molecules, offering insights for researchers and professionals in drug development.
Natural Occurrence of Isatin and Its Derivatives
Isatin and its substituted forms have been isolated from a diverse array of organisms, where they are thought to play various roles, from defense mechanisms to metabolic regulation.
In Plants
Several plant species have been identified as sources of isatin and its derivatives. The "Cannonball Tree" (Couroupita guianensis) is a notable example, with isatin being isolated from its flowers.[6][7][8] The genus Isatis, from which the compound derives its name, is another significant plant source.[2] Additionally, derivatives such as the melosatin alkaloids have been identified in Melochia tomentosa, a Caribbean tumorigenic plant.[4]
In Microorganisms
The microbial world is a rich reservoir of unique chemical entities, including isatin derivatives. The fungus Chaetomium globosum has been found to produce 5-(3′-methylbut-2′-yl)isatin.[4] The bacterium Streptomyces albus is known to produce 6-(3′-methylbuten-2′-yl)isatin, highlighting the biosynthetic capabilities of actinomycetes.[6][9]
In Animals
Isatin is an endogenous compound in mammals, found in various tissues and body fluids.[5] It is considered a metabolic derivative of adrenaline.[2] Its concentrations can fluctuate in response to stress.[5] Isatin has also been identified in the secretions of the parotid gland of the Bufo frog.[2]
Quantitative Data on Natural Occurrence
The concentration and yield of isatin and its derivatives from natural sources can vary significantly depending on the species, environmental conditions, and extraction methods employed.
| Compound | Natural Source | Yield/Concentration | Reference(s) |
| Isatin | Couroupita guianensis (flowers) | 3 mg from 250 g of dry powder | [10] |
| Isatin | Mammalian Tissues (rat) | <0.1 to > 10 µM | [5] |
| 5-(3′-methylbut-2′-yl)isatin (Prenisatin) | Chaetomium globosum (fermentation broth) | 5.2 mg/L | [11] |
| Melosatin Alkaloids | Melochia tomentosa | Not specified in literature | [4] |
| 6-(3′-methylbuten-2′-yl)isatin | Streptomyces albus | Not specified in literature | [6][9] |
Biosynthesis of Isatin
The primary biosynthetic precursor for the isatin scaffold is the amino acid tryptophan. The pathway involves the oxidative cleavage of the tryptophan side chain.[5][12] In bacteria, this process is understood to involve tryptophanase, which cleaves tryptophan to indole, followed by oxidation of the indole ring by enzymes like naphthalene dioxygenase.[5] A similar tryptophan-dependent pathway is believed to be active in plants and other organisms.[4][11]
References
- 1. Isatin is a potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of auxin via a new tryptophan-dependent pathway is required for shade avoidance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin [frontiersin.org]
- 6. Isolation and structure elucidation of 6-(3'-methylbuten-2'-yl)isatin, an unusual metabolite from Streptomyces albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
The Pivotal Role of the Trifluoromethyl Group in Enhancing the Therapeutic Potential of Isatin Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy to modulate and enhance its therapeutic properties. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in isatin derivatives, detailing its influence on physicochemical properties, biological activities, and mechanisms of action. This document includes a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Synergy of Isatin and the Trifluoromethyl Group
Isatin, an endogenous indole derivative, has captivated the attention of medicinal chemists for over a century. Its versatile structure, featuring a fused aromatic and pyrrole ring with two carbonyl groups, serves as a template for the synthesis of a myriad of derivatives with diverse pharmacological profiles, including anticancer, antiviral, antimicrobial, and neuroprotective activities.[1][2]
The trifluoromethyl (CF₃) group, often referred to as a "super-methyl" group, has become a cornerstone in modern drug design. Its unique electronic and steric properties impart significant advantages to parent molecules.[3] Key attributes of the CF₃ group include:
-
Enhanced Lipophilicity: The high electronegativity of the fluorine atoms increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, leading to better absorption and distribution.[3]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This often results in a longer biological half-life.[3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can significantly alter the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.[3]
-
Bioisosterism: The CF₃ group can act as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.
The strategic introduction of the trifluoromethyl group onto the isatin scaffold has been shown to potentiate its biological effects, leading to the development of highly active therapeutic candidates. This guide will delve into the specifics of this synergistic relationship.
Synthesis of Trifluoromethylated Isatin Derivatives
The most common and versatile method for the synthesis of isatin derivatives, including those bearing a trifluoromethyl group, is the Sandmeyer isonitrosoacetanilide synthesis. This method involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired isatin.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)isatin via the Sandmeyer Method
This protocol is adapted from established Sandmeyer synthesis procedures.[1][4]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) in water.
-
Add crystallized sodium sulfate (approximately 10 equivalents) to the solution.
-
In a separate beaker, prepare a solution of 4-(trifluoromethyl)aniline (1.0 equivalent) in water and concentrated hydrochloric acid (to dissolve the aniline).
-
Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution with stirring.
-
Prepare a solution of hydroxylamine hydrochloride (3.0 equivalents) in water and add it to the reaction mixture.
-
Heat the mixture to reflux for a specified time (typically 30-60 minutes), during which the isonitrosoacetanilide intermediate will precipitate.
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
Step 2: Cyclization to 5-(Trifluoromethyl)isatin
-
In a flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (a significant excess) to approximately 50°C.
-
Slowly add the dried 2-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide from Step 1 to the warm sulfuric acid, maintaining the temperature between 60-70°C. External cooling may be necessary.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Allow the mixture to stand for 30 minutes to allow for the precipitation of the crude 5-(trifluoromethyl)isatin.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Biological Activities and Structure-Activity Relationships
The incorporation of a trifluoromethyl group into isatin derivatives has been shown to significantly impact their biological activity across various therapeutic areas.
Anticancer Activity
Trifluoromethylated isatin derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The CF₃ group often enhances the anticancer activity by increasing the lipophilicity of the compounds, thereby facilitating their entry into cancer cells.
Mechanism of Action: Many trifluoromethylated isatin derivatives induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[5][6] Some derivatives have also been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[7]
Quantitative Data: Anticancer Activity of Trifluoromethylated Isatin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Isatin-triazole hybrid with CF₃ | MGC-803 (Gastric) | 9.78 | [7] |
| Isatin-β-thiosemicarbazone with CF₃ | KB-V1 (Cervical) | Potent P-gp blocker | [8] |
| Symmetrical bis-Schiff base of 5-methylisatin | HepG2 (Liver) | 4.23 | [9] |
| 5-(Trifluoromethyl)isatin Schiff Base | A549 (Lung) | More potent than isatin | [10] |
| 5-(Trifluoromethyl)isatin Schiff Base | P388 (Leukemia) | More potent than isatin | [10] |
This table summarizes representative data. For a comprehensive understanding, refer to the cited literature.
Caspase Inhibition
A significant area of research for trifluoromethylated isatin derivatives is their potent and selective inhibition of caspases, particularly the effector caspases-3 and -7, which play a crucial role in the execution phase of apoptosis.[3][11] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR): Studies have shown that the position and nature of the fluorinated substituent have a profound effect on the inhibitory potency. For instance, trifluoromethylated pyrrolidine ring analogs of (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have demonstrated high inhibitory potency for caspases-3 and -7.[3]
Quantitative Data: Caspase-3 and -7 Inhibition by Trifluoromethylated Isatin Derivatives
| Compound | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) | Reference |
| Trifluoromethylated pyrrolidine ring analog 1 | 30 | 37 | [3] |
| 5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatin | 3.1 | - | [11] |
| Isatin-sulphonamide derivative with 4-chlorophenylacetamide | 2330 | - | [12] |
This table highlights the potent caspase inhibitory activity of these compounds. For detailed SAR, please consult the original research articles.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Caspase-3 Fluorometric Assay
This assay measures the activity of caspase-3 in cell lysates.
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet the cell debris.
-
Assay Setup: In a 96-well black plate, add the cell lysate to each well. Include a blank (lysis buffer only) and a positive control (recombinant active caspase-3).
-
Substrate Addition: Prepare a reaction buffer containing the fluorogenic caspase-3 substrate, Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin). Add the reaction buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Quantify the caspase-3 activity by comparing the fluorescence of the treated samples to the untreated control. IC₅₀ values can be determined by testing a range of inhibitor concentrations.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes related to the study of trifluoromethylated isatin derivatives.
Conclusion and Future Perspectives
The incorporation of the trifluoromethyl group into the isatin scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. The unique properties of the CF₃ group enhance the lipophilicity and metabolic stability of isatin derivatives, leading to improved pharmacokinetic and pharmacodynamic profiles. The remarkable anticancer and caspase-inhibitory activities of these compounds highlight their potential in the treatment of cancer and other diseases characterized by dysregulated apoptosis.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by trifluoromethylated isatin derivatives.
-
Optimization of Selectivity: Fine-tuning the structure of these compounds can lead to derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects.
-
In Vivo Efficacy Studies: Promising candidates identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals working with trifluoromethylated isatin derivatives. The provided data, protocols, and visualizations are intended to facilitate further research and accelerate the discovery of novel therapeutics based on this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08691K [pubs.rsc.org]
- 6. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 9. Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytoprotective and Anti-Tumor Activities of Isatin Schiff Bases | Bentham Science [eurekaselect.com]
- 11. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)indoline-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-trifluoromethylisatin, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent antiviral and anti-inflammatory properties. The trifluoromethyl group at the 5-position often enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in drug discovery.
This document details the primary synthetic routes, provides step-by-step experimental protocols for key transformations, and summarizes the quantitative data for a range of synthesized derivatives. Furthermore, it visualizes the synthetic workflows and relevant biological signaling pathways to facilitate a deeper understanding of these compounds.
Quantitative Data Summary
The following table summarizes the synthetic yields and biological activities of representative this compound derivatives.
| Compound ID | Derivative Type | R Group | Yield (%) | Biological Activity | IC₅₀ (µM) | Reference |
| 1 | This compound | - | 75-85 | - | - | [1][2] |
| 2a | N-Alkyl | -CH₂CH₂CH₃ | ~80 | Caspase-3 Inhibitor | - | [3] |
| 2b | N-Alkyl | -CH₂CH₂CH₂CH₃ | ~80 | Caspase-7 Inhibitor | - | [3] |
| 3a | Schiff Base | 4-Chlorophenyl | - | Antiviral (H1N1) | - | [4] |
| 3b | Schiff Base | 4-Methoxyphenyl | - | Antiviral (HSV-1) | - | [4] |
| 4a | Thiosemicarbazone | -H | - | Antiviral (HIV) | 0.34 | [5] |
| 4b | Thiosemicarbazone | -CH₃ | - | Antiviral (HIV) | 2.9 | [5] |
| 5a | Sulfonyl | 3-(Trifluoromethyl)piperidin-1-yl | - | Antiviral (H1N1) | 0.0027 | [3] |
| 5b | Sulfonyl | 3-(Trifluoromethyl)piperidin-1-yl (hydrazone derivative) | - | Antiviral (HSV-1) | 0.0022 | [3] |
| 5c | Sulfonyl | 3-(Trifluoromethyl)piperidin-1-yl (benzenesulfonohydrazide derivative) | - | Antiviral (COX-B3) | 0.0092 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (1) via Sandmeyer Synthesis
This protocol describes the synthesis of the core scaffold, 5-trifluoromethylisatin, from 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.
-
In a separate beaker, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed (60-70 °C) concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.
-
Pour the hot reaction mixture onto crushed ice. The product will precipitate.
-
Collect the crude product by filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound as an orange-red solid.[1][2]
-
Protocol 2: N-Alkylation of this compound (2a, 2b)
This protocol outlines the general procedure for the introduction of an alkyl group at the N-1 position of the isatin core.
Materials:
-
This compound (1)
-
Alkyl halide (e.g., propyl bromide, butyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add K₂CO₃ or NaH.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (50-60 °C) for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.[3]
Protocol 3: Synthesis of Schiff Bases of this compound (3a, 3b)
This protocol describes the condensation reaction at the C-3 position to form Schiff base derivatives.
Materials:
-
This compound (1)
-
Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline) (1.0 eq)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.0 eq) in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture to room temperature. The Schiff base product will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure product.[4]
Protocol 4: Synthesis of Thiosemicarbazones of this compound (4a, 4b)
This protocol details the formation of thiosemicarbazone derivatives at the C-3 position.
Materials:
-
This compound (1)
-
Thiosemicarbazide or N-substituted thiosemicarbazide (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in warm ethanol, add a solution of the appropriate thiosemicarbazide (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
A precipitate will form upon cooling. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry to yield the thiosemicarbazone derivative.[5]
Visualizations
Synthetic Workflows
The following diagrams illustrate the key synthetic transformations for preparing this compound derivatives.
Caption: Sandmeyer synthesis of the this compound core.
Caption: General derivatization pathways for this compound.
Signaling Pathways
The following diagrams depict the signaling pathways potentially modulated by this compound derivatives, leading to their anti-inflammatory and antiviral effects.
Caption: Inhibition of pro-inflammatory signaling pathways by isatin derivatives.[4][6][7]
Caption: Potential antiviral targets of this compound derivatives.[5][8]
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-(Trifluoromethyl)indoline-2,3-dione in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cellular uptake.[3][4][5] Consequently, 5-(Trifluoromethyl)indoline-2,3-dione and its derivatives represent a promising, albeit under-validated, class of molecules for the discovery of novel antiviral agents.
Isatin derivatives have been investigated for activity against a variety of viruses, including HIV, SARS-CoV, and influenza.[1][2][6] Methisazone, an N-methylisatin derivative, was one of the first synthetic antiviral drugs to be used clinically.[1] The mechanism of action for isatin-based compounds can be diverse, ranging from inhibition of viral enzymes like proteases and reverse transcriptase to interference with viral entry and replication processes.[2][7]
Important Note on Data Availability: A key study detailing the synthesis and potent antiviral activity of novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives against Influenza H1N1, Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3) has been retracted from the scientific literature due to concerns regarding the validity of the published data.[8][9][10][11] As such, specific and validated quantitative data on the antiviral efficacy of these particular compounds cannot be presented.
These application notes, therefore, provide a generalized framework and detailed protocols for the evaluation of this compound and its analogs in an antiviral drug discovery workflow. The methodologies described are standard in the field and are applicable for screening this and other compound series against a wide range of viruses.
Data Presentation
Effective antiviral drug discovery relies on the systematic evaluation and comparison of compound efficacy and toxicity. Quantitative data should be meticulously organized to determine a compound's therapeutic window. The key parameters are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which measure antiviral potency, and the 50% cytotoxic concentration (CC50), which measures toxicity to host cells. The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a compound's antiviral specificity.[12]
Below is a template for the clear presentation of screening data.
Table 1: Template for Antiviral Activity and Cytotoxicity Data
| Compound ID | Virus Tested | Host Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| TFM-Isatin-01 | Influenza A/H1N1 | MDCK | Plaque Reduction | Data | Data | Data |
| TFM-Isatin-01 | HSV-1 | Vero | CPE Reduction | Data | Data | Data |
| TFM-Isatin-02 | SARS-CoV-2 | Vero E6 | CPE Reduction | Data | Data | Data |
| Control Drug | Influenza A/H1N1 | MDCK | Plaque Reduction | Data | Data | Data |
| Control Drug | HSV-1 | Vero | CPE Reduction | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for foundational assays in antiviral drug discovery, essential for evaluating compounds like this compound.
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the concentration of a test compound that is toxic to host cells, a critical step for differentiating true antiviral activity from general cytotoxicity. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13][14][16] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[14][15]
Materials:
-
Host cell line (e.g., Vero, MDCK, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), sterile-filtered and protected from light.[14][16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined density to achieve ~80-90% confluency after 24 hours. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium. Typically, eight half-log10 or two-fold dilutions are prepared.[12][17] Include wells for "cells only" (negative control) and a vehicle control (medium with the highest concentration of DMSO used).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16] Alternatively, 10 µL of 5 mg/mL MTT stock can be added directly to the 100 µL of medium in each well.[15][18]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.[15][16]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[14][18]
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.[14][18] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use regression analysis to determine the CC50 value.
Protocol 2: Plaque Reduction Assay
This is a classic and highly regarded method for quantifying the titer of infectious virus particles and determining the IC50 of an antiviral compound.[19][20]
Principle: In a confluent monolayer of host cells, a single infectious virus particle will infect a cell, replicate, and lyse it. The progeny virions then infect and lyse surrounding cells, creating a localized area of cell death known as a "plaque."[19] In the presence of an effective antiviral, the formation of these plaques is inhibited. The degree of inhibition is proportional to the compound's concentration.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
Test compound dilutions in maintenance medium
-
Overlay Medium: A semi-solid medium, typically a 1:1 mixture of 2X culture medium and 1.2% low-melting-point agarose or methylcellulose.[19]
-
Staining Solution: Crystal violet solution (e.g., 0.1-1% w/v in 20% ethanol) or Neutral Red.
Procedure:
-
Prepare Cell Monolayers: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.[19]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each compound dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU).[21] Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[21]
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures. Include a "virus control" (virus with no compound) and a "cell control" (no virus, no compound). Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[21]
-
Overlay Application: Carefully aspirate the inoculum. Gently add 2-3 mL of the warmed (42°C) overlay medium to each well.[19] Allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.[19]
-
Plaque Visualization: Aspirate the overlay. Fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash with water to remove excess stain and allow the plates to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cytopathic Effect (CPE) Reduction Assay
This is a high-throughput method suitable for initial screening of large numbers of compounds against viruses that cause visible damage (cytopathic effect) to host cells.[12][17]
Principle: Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as CPE. An effective antiviral compound will protect the cells from this damage. Cell viability is assessed at the end of the experiment, often using a dye like Neutral Red or MTT.[12][17]
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
Test compound dilutions
-
Positive control antiviral drug[12]
-
Neutral Red solution or MTT reagent
-
Plate reader
Procedure:
-
Cell Preparation: Prepare confluent monolayers of host cells in 96-well plates.[12]
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells for virus control (cells + virus, no compound), cell control (cells only), and a positive control drug.[12]
-
Virus Inoculation: Add a predetermined amount of virus to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until >80% CPE is observed in the virus control wells (typically 3-5 days).[12]
-
Quantify Viability: Discard the medium. Add a viability staining solution (e.g., Neutral Red). After incubation with the dye, wash and then solubilize the dye.[17]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red).[12][17]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value using regression analysis.
Visualizations
Logical Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for screening and validating a compound like this compound for antiviral activity.
Signaling Pathway for Plaque Reduction Assay
This diagram outlines the key steps and logic of the Plaque Reduction Assay protocol.
References
- 1. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. protocols.io [protocols.io]
- 18. static.igem.wiki [static.igem.wiki]
- 19. benchchem.com [benchchem.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Anticancer Applications of 5-(Trifluoromethyl)isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 5-(Trifluoromethyl)isatin derivatives, including quantitative cytotoxicity data, detailed experimental protocols for key assays, and elucidation of the primary signaling pathways involved in their mechanism of action.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the isatin core can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved bioavailability and potent anticancer activity.[3][4] This document outlines the application of 5-(Trifluoromethyl)isatin derivatives as potential anticancer agents, focusing on their cytotoxic effects and mechanisms of action.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of novel 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, a class of 5-(Trifluoromethyl)isatin derivatives, was evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. The data demonstrates the potent and, in some cases, selective cytotoxicity of these compounds.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Amelanotic Melanoma) | DU145 (Prostate Cancer) | MCF-7/WT (Breast Cancer) | CHO-K1 (Normal) | HaCaT (Normal) |
| 3a | 25.4 | 24.4 | >100 | >100 | 75.5 | 33.5 |
| 3b | 25.4 | 24.4 | >100 | >100 | 75.5 | 33.5 |
| 3c | >100 | >100 | >100 | >100 | >100 | >100 |
| 3d | 103 | 87.4 | >100 | >100 | >100 | >100 |
| 4a | >100 | >100 | >100 | >100 | 48.5 | 747.5 |
Data extracted from a study on new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of the anticancer effects of 5-(Trifluoromethyl)isatin derivatives. This section provides step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the 5-(Trifluoromethyl)isatin derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of the 5-(Trifluoromethyl)isatin derivative for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the 5-(Trifluoromethyl)isatin derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of 5-(Trifluoromethyl)isatin derivatives on the expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Mechanisms and Workflows
Signaling Pathways
5-(Trifluoromethyl)isatin derivatives exert their anticancer effects through the induction of apoptosis, a form of programmed cell death. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.
Caption: Proposed intrinsic apoptosis pathway induced by 5-(Trifluoromethyl)isatin derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer potential of a 5-(Trifluoromethyl)isatin derivative involves a series of in vitro assays to determine its cytotoxicity and elucidate its mechanism of action.
Caption: General experimental workflow for anticancer evaluation.
Logical Relationship of Cellular Events
The treatment of cancer cells with a cytotoxic 5-(Trifluoromethyl)isatin derivative triggers a cascade of cellular events leading to cell death.
Caption: Logical flow of events in cancer cells upon treatment.
References
The Versatility of 5-(Trifluoromethyl)indoline-2,3-dione: A Gateway to Novel Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-(trifluoromethyl)isatin, is a versatile chemical intermediate that is proving to be a valuable scaffold in the development of a diverse range of biologically active compounds. Its unique structural features, including a reactive ketone group at the C-3 position and the electron-withdrawing trifluoromethyl group, make it an ideal starting material for the synthesis of novel therapeutic agents. Researchers and drug development professionals are increasingly utilizing this intermediate to create compounds with potent antiviral, anti-inflammatory, antibacterial, and antifungal properties.
The strategic incorporation of the trifluoromethyl group at the 5-position of the indoline-2,3-dione core significantly enhances the lipophilicity and metabolic stability of the resulting derivatives, often leading to improved pharmacokinetic profiles and biological efficacy. This has led to the exploration of a wide array of synthetic transformations, including condensation reactions to form Schiff bases and hydrazones, as well as cycloaddition reactions to generate complex heterocyclic systems such as triazoles.
These application notes and protocols provide a comprehensive overview of the synthetic utility of this compound and the biological activities of its derivatives, offering researchers a detailed guide for the exploration of this promising chemical entity.
Data Presentation: A Snapshot of Biological Activity
The following tables summarize the quantitative data for various derivatives of this compound, showcasing their potential as therapeutic agents.
Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound | Target Virus | IC₅₀ (µM) | Reference |
| 9 | Influenza A (H1N1) | 0.0027 | [1][2] |
| 6b | Influenza A (H1N1) | 0.0051 | [1] |
| 4 | Influenza A (H1N1) | 0.0087 | [1] |
| 8 | Influenza A (H1N1) | 0.0097 | [1] |
| 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 | [2] |
| 4 | Coxsackievirus B3 (COX-B3) | 0.0092 | [2] |
Note: A lower IC₅₀ value indicates greater potency.
Table 2: Anti-inflammatory Activity of Isatin Derivatives
| Derivative Type | Assay | Key Findings | Reference |
| Tricyclic Isatin Oximes | Inhibition of LPS-induced NF-κB/AP-1 activity | IC₅₀ values in the micromolar range | [3][4] |
| Substituted Isatins | Inhibition of COX-2 and iNOS expression | Lowered NO and PGE2 levels | [5] |
| General Isatin Derivatives | Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) | Significant reduction in cytokine levels | [6] |
Table 3: Antibacterial and Antifungal Activity of 5-Fluoro-1H-indole-2,3-dione-triazoles
| Compound | Target Organism | MIC (µmol/mL) | Reference |
| 4b | S. Epidermidis | 0.0075 | [7] |
| 4c | S. Epidermidis | 0.0075 | [7] |
| 4b | B. Subtilis | 0.0082 | [7] |
| 4c | B. Subtilis | 0.0164 | [7] |
| 7b | S. Epidermidis | 0.0156 | [7] |
| 7b | E. Coli | 0.0156 | [7] |
| 7b | P. Aeruginosa | 0.0156 | [7] |
| 4a | A. Niger | 0.0075 | [7] |
| 4d | A. Niger | 0.0082 | [7] |
| 7c | A. Niger | 0.0092 | [7] |
| 4a | C. Albicans | 0.0075 | [7] |
| 4d | C. Albicans | 0.0082 | [7] |
| 4e | C. Albicans | 0.0090 | [7] |
Note: A lower MIC (Minimum Inhibitory Concentration) value indicates greater antimicrobial potency.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion into bioactive derivatives, along with protocols for biological evaluation, are provided below.
Protocol 1: Synthesis of this compound (Sandmeyer Method)
This protocol describes a general and widely used method for the synthesis of 5-substituted isatins.
Materials:
-
4-(Trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ethanol
Procedure:
-
In a large reaction vessel, dissolve chloral hydrate and sodium sulfate in water with vigorous stirring.
-
In a separate beaker, dissolve 4-(trifluoromethyl)aniline in water and add concentrated hydrochloric acid dropwise.
-
To the aniline solution, add a solution of hydroxylamine hydrochloride in water.
-
Add the resulting mixture to the chloral hydrate solution and heat the reaction mixture to boiling for approximately 1-2 minutes.
-
Cool the mixture rapidly to room temperature. The intermediate, 4-(trifluoromethyl)isonitrosoacetanilide, will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
Slowly add the dried intermediate to pre-warmed concentrated sulfuric acid (60-70 °C) with vigorous stirring.
-
After the addition is complete, heat the mixture to 80-90 °C for a short period to ensure complete cyclization.
-
Carefully pour the reaction mixture over crushed ice. The this compound will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified this compound.
Protocol 2: Synthesis of Schiff Bases from this compound
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent.
Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of synthesized compounds.
Materials:
-
Host cell line (e.g., Vero cells, MDCK cells)
-
Virus stock
-
Synthesized compounds
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed the host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of the virus for 1-2 hours at 37 °C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of the synthesized compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells with a formalin solution and then stain with crystal violet.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of viral plaque formation) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological implications and experimental processes, the following diagrams have been generated.
Caption: Anti-inflammatory mechanism of isatin derivatives.
Caption: General workflow for synthesis and screening.
References
- 1. mdpi.com [mdpi.com]
- 2. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pkheartjournal.com [pkheartjournal.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
Protocol for N-Alkylation of 5-(Trifluoromethyl)isatin: Application Notes for Researchers
For Immediate Release
Comprehensive Protocols for the N-Alkylation of 5-(Trifluoromethyl)isatin Released for the Scientific Community
A detailed guide outlining effective protocols for the N-alkylation of 5-(trifluoromethyl)isatin is now available for researchers, scientists, and professionals in drug development. This document provides standardized methodologies, quantitative data on reaction conditions, and visual workflows to facilitate the synthesis of N-substituted 5-(trifluoromethyl)isatin derivatives, which are valuable intermediates in the creation of diverse heterocyclic compounds with potential biological activities.
The N-alkylation of the isatin scaffold is a crucial chemical transformation that enhances its stability and allows for further functionalization. The presence of the electron-withdrawing trifluoromethyl group at the 5-position of the isatin ring can influence the reactivity of the N-H bond, necessitating optimized and specific reaction protocols. These application notes address this need by providing clear and reproducible methods.
General Reaction Scheme
The N-alkylation of 5-(trifluoromethyl)isatin is typically achieved by deprotonation of the nitrogen atom using a suitable base, followed by nucleophilic attack on an alkylating agent.
Caption: General reaction for N-alkylation of 5-(trifluoromethyl)isatin.
Experimental Protocols
Two primary methods for the N-alkylation of 5-(trifluoromethyl)isatin are detailed below: a conventional heating method and a microwave-assisted method. The choice of method may depend on the desired reaction time and available equipment.
Protocol 1: Conventional Heating Method
This protocol is a widely used and reliable procedure for the N-alkylation of 5-(trifluoromethyl)isatin.
Materials:
-
5-(Trifluoromethyl)isatin
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 5-(trifluoromethyl)isatin (1.0 mmol) in anhydrous DMF (5-10 mL) in a round-bottom flask, add potassium carbonate (1.3-1.5 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide (1.1-1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[1]
Materials:
-
5-(Trifluoromethyl)isatin
-
Alkyl halide (e.g., methyl iodide, benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5-(trifluoromethyl)isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the alkyl halide (1.1 mmol).
-
Add a few drops of DMF or NMP to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (typically 5-30 minutes).
-
After irradiation, allow the vessel to cool to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Isolate the solid by filtration, wash with water, and dry to yield the N-alkylated product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported and analogous conditions for the N-alkylation of isatin derivatives, which can be adapted for 5-(trifluoromethyl)isatin. The electron-withdrawing nature of the trifluoromethyl group may necessitate slightly longer reaction times or higher temperatures compared to unsubstituted isatin.
Table 1: Conventional Heating Conditions for N-Alkylation of Isatin Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 | ~90 | [2] |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 2 | ~85 | [1] |
| Benzyl Chloride | K₂CO₃ | DMF | 80 | 12 | ~95 | [2] |
| Propargyl Bromide | NaH | DMF | 60 | 6 | High | |
| Allyl Bromide | K₂CO₃ | DMF | RT | 12 | High |
Table 2: Microwave-Assisted Conditions for N-Alkylation of Isatin Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 100 | 3 | 95 | [1] |
| Benzyl Chloride | K₂CO₃ | DMF | 120 | 5 | 96 | [1] |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 120 | 3 | 76 | [1] |
| Benzyl Chloride | DBU | Ethanol | 140 | 10 | High |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the N-alkylation of 5-(trifluoromethyl)isatin.
Caption: Workflow for the N-alkylation of 5-(trifluoromethyl)isatin.
Concluding Remarks
These protocols and data provide a solid foundation for researchers undertaking the N-alkylation of 5-(trifluoromethyl)isatin. The choice of base, solvent, and reaction method can be tailored based on the specific alkylating agent and desired outcome. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each new substrate. The provided workflows and data tables serve as a valuable starting point for the efficient and successful synthesis of N-alkylated 5-(trifluoromethyl)isatin derivatives for further investigation in medicinal chemistry and materials science.
References
Application Notes and Protocols for High-Throughput Screening of 5-(Trifluoromethyl)isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of 5-(Trifluoromethyl)isatin derivatives. The protocols detailed below focus on two primary areas of investigation for this class of compounds: inhibition of apoptosis-related enzymes, specifically caspases, and antiviral activity. Additionally, protocols for assessing effects on key signaling pathways often implicated in the mechanism of action of isatin derivatives are included.
High-Throughput Screening for Caspase-3/7 Inhibition
Isatin derivatives are known to exhibit inhibitory activity against caspases, key proteases involved in the apoptotic pathway. A high-throughput fluorometric assay can be employed to screen for and quantify the inhibitory potential of 5-(Trifluoromethyl)isatin derivatives against caspase-3 and -7.
Quantitative Data Summary
While specific IC50 values for 5-(Trifluoromethyl)isatin derivatives as caspase inhibitors are not extensively reported in publicly available literature, related isatin-sulphonamide derivatives have been shown to inhibit caspase-3 and -7 with IC50 values ranging from micromolar to nanomolar concentrations. For instance, a 4-chloro phenylacetamide derivative of an isatin-sulphonamide exhibited an IC50 value of 2.33 µM against caspase-3.[1] The data below for various isatin derivatives can serve as a benchmark for screening campaigns.
| Derivative Class | Specific Compound Example | Target | IC50 (µM) |
| Isatin-Sulphonamide | 4-chloro phenylacetamide derivative | Caspase-3 | 2.33[1] |
| Isatin-Sulphonamide | Series of derivatives | Caspase-3/-7 | 2.33 - 116.91[2] |
| Positive Control | Ac-DEVD-CHO | Caspase-3/-7 | 0.016[1] |
Experimental Protocol: Homogeneous Luminescent Caspase-3/7 Assay (384-well format)
This protocol is adapted for a high-throughput format using a commercially available luminescent caspase-3/7 assay kit.
Materials:
-
Caspase-Glo® 3/7 Assay Reagent
-
White, opaque 384-well assay plates
-
HEK293 or other suitable cell line
-
Cell culture medium
-
5-(Trifluoromethyl)isatin derivative library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of the 5-(Trifluoromethyl)isatin derivatives in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (typically ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
-
Induction of Apoptosis (Optional):
-
To screen for compounds that inhibit apoptosis, an inducing agent (e.g., staurosporine) can be added to the cells prior to or concurrently with the test compounds. The concentration and timing of the inducing agent should be optimized beforehand.
-
-
Assay Reagent Addition and Incubation:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 30 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of caspase inhibition can be calculated using the following formula: % Inhibition = 100 x (1 - (RLUsample - RLUbackground) / (RLUvehicle - RLUbackground))
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
Caption: High-throughput screening workflow for caspase-3/7 inhibitors.
High-Throughput Screening for Antiviral Activity
Certain isatin derivatives have demonstrated potent antiviral properties. A cytopathic effect (CPE) inhibition assay is a common and robust method for high-throughput screening of potential antiviral compounds.
Quantitative Data Summary
A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have shown significant antiviral activity against multiple viruses.[3]
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 9 | H1N1 | MDCK | 0.0027 | >100 | >37,037 |
| 5 | HSV-1 | Vero | 0.0022 | >100 | >45,454 |
| 4 | COX-B3 | Vero | 0.0092 | >100 | >10,869 |
| 7 | - | - | - | 315,578.68 | - |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay (384-well format)
This protocol is designed to quantify the ability of test compounds to protect host cells from virus-induced cell death.
Materials:
-
Permissive host cell line (e.g., Vero, MDCK)
-
Virus stock with a known titer
-
Cell culture medium
-
5-(Trifluoromethyl)isatin derivative library (dissolved in DMSO)
-
Positive control antiviral drug (e.g., Remdesivir, Acyclovir)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Clear-bottom, white-walled 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at a pre-optimized density to form a confluent monolayer within 24 hours. A typical density is 5,000-10,000 cells per well in 25 µL of medium.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the 5-(Trifluoromethyl)isatin derivatives.
-
Add 5 µL of diluted compounds to the cell plates. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and positive control drug.
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).
-
Add 5 µL of the diluted virus to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 30 µL of the cell viability reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The percentage of CPE inhibition is calculated as: % CPE Inhibition = 100 x (RLUsample - RLUvirus control) / (RLUcell control - RLUvirus control)
-
IC50 values are determined by plotting the percentage of CPE inhibition against the compound concentration.
-
A parallel cytotoxicity assay (without virus) should be performed to determine the CC50 (50% cytotoxic concentration) for each compound.
-
The Selectivity Index (SI) is calculated as CC50 / IC50.
-
Experimental Workflow
Caption: High-throughput screening workflow for antiviral CPE inhibition assay.
Signaling Pathway Analysis
Isatin derivatives can modulate various signaling pathways involved in cell proliferation, survival, and angiogenesis. High-throughput assays targeting key components of these pathways can help elucidate the mechanism of action of active 5-(Trifluoromethyl)isatin derivatives.
Signaling Pathways Modulated by Isatin Derivatives
Caption: Potential signaling pathways modulated by isatin derivatives.
Experimental Protocol: VEGFR-2 Kinase Assay (HTS Format)
This protocol describes a generic HTS-compatible kinase assay to screen for inhibitors of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Kinase assay buffer
-
Streptavidin-coated HTS plates (e.g., 384-well)
-
Phospho-tyrosine antibody conjugated to a detectable molecule (e.g., HRP or a fluorophore)
-
Detection reagent (e.g., TMB for HRP, or a fluorescence substrate)
-
Stop solution
-
Wash buffer
Procedure:
-
Compound Plating: Add diluted 5-(Trifluoromethyl)isatin derivatives to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing VEGFR-2 kinase, biotinylated substrate, and ATP in kinase assay buffer.
-
Add the master mix to the wells containing the compounds.
-
Incubate for 30-60 minutes at room temperature to allow the kinase reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the phospho-tyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate again.
-
Add the detection reagent and incubate until sufficient signal develops.
-
Add stop solution if necessary.
-
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine IC50 values as described previously.
Similar HTS assays can be configured for other kinases in the PI3K/Akt/mTOR and MAPK pathways using specific recombinant enzymes and substrates.
These application notes and protocols provide a robust framework for the high-throughput screening and initial characterization of 5-(Trifluoromethyl)isatin derivatives. It is recommended that all assay parameters be optimized for the specific instrumentation and reagents used in your laboratory.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Isatin Derivatives in Caspase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a significant class of non-peptide small molecule inhibitors targeting caspases, key proteases involved in the apoptotic signaling cascade. The inhibition of caspases, particularly the effector caspases-3 and -7, is a promising therapeutic strategy for managing diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries. The isatin scaffold provides a versatile platform for medicinal chemists to develop potent and selective caspase inhibitors. This document provides an overview of the application of isatin derivatives, with a focus on the structural class of 5-substituted indoline-2,3-diones, in caspase inhibition assays. While specific data for 5-(Trifluoromethyl)indoline-2,3-dione is not extensively available in the current literature, this document will detail the general methodologies and present data from closely related isatin analogs to guide research in this area.
Signaling Pathway of Apoptosis and Caspase Activation
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The central executioners of apoptosis are a family of cysteine-aspartic proteases known as caspases. The activation of these proteases occurs through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This proximity induces the auto-activation of caspase-8, which can then directly cleave and activate effector caspases like caspase-3 and -7.
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases. Isatin derivatives typically exert their inhibitory effect by targeting the active site of these effector caspases.
Synthesis of Spiro-oxindoles from 5-(Trifluoromethyl)isatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro-oxindoles derived from 5-(trifluoromethyl)isatin. The potent pharmacological activities of spiro-oxindoles, particularly as anticancer agents, make their efficient synthesis a critical area of research. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of these compounds. This guide outlines three robust and versatile synthetic methodologies: three-component reactions, 1,3-dipolar cycloadditions, and palladium-catalyzed cycloadditions.
Introduction
Spiro-oxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of spiro-oxindoles from isatin derivatives is a well-established strategy, and the use of 5-(trifluoromethyl)isatin as a starting material is of particular interest due to the beneficial effects of the trifluoromethyl group on the pharmacological properties of the final compounds.
Synthetic Methodologies
Three primary methods for the synthesis of spiro-oxindoles from 5-(trifluoromethyl)isatin are detailed below. These methods offer access to a diverse range of spirocyclic scaffolds with varying substitution patterns.
Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This one-pot, three-component reaction provides an efficient route to spiro-oxindoles fused with a pyran ring. The reaction typically involves the condensation of 5-(trifluoromethyl)isatin, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acid (e.g., dimedone or 4-hydroxycoumarin) in the presence of a basic catalyst.
Experimental Protocol:
A mixture of 5-(trifluoromethyl)isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) is taken in ethanol (10 mL). To this suspension, piperidine (10 mol%) is added, and the reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum to afford the pure spiro[indoline-3,4'-pyran] derivative.
| Entry | Active Methylene Compound | C-H Acid | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Dimedone | Piperidine | Ethanol | 12 | 85-95 |
| 2 | Ethyl Cyanoacetate | 4-Hydroxycoumarin | Piperidine | Ethanol | 12 | 80-90 |
| 3 | Malononitrile | Barbituric Acid | Piperidine | Ethanol | 12 | 82-92 |
Table 1: Synthesis of Spiro[indoline-3,4'-pyran] Derivatives via Three-Component Reaction.
Caption: Workflow for the three-component synthesis of spiro[indoline-3,4'-pyran] derivatives.
1,3-Dipolar Cycloaddition for the Synthesis of Pyrrolidinyl-Spirooxindoles
The [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from 5-(trifluoromethyl)isatin and an amino acid (such as sarcosine or L-proline), and a dipolarophile is a powerful method for constructing pyrrolidinyl-spirooxindoles. This reaction often proceeds with high regio- and stereoselectivity.
Experimental Protocol:
A mixture of 5-(trifluoromethyl)isatin (0.5 mmol), L-thioproline (0.5 mmol, 66.5 mg), and a suitable chalcone derivative (0.5 mmol) is refluxed in methanol (10 mL) for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is allowed to cool to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is then purified by column chromatography on silica gel to yield the desired pyrrolidinyl-spirooxindole.[1][2]
| Entry | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) |
| 1 | Sarcosine | N-Phenylmaleimide | Methanol | 2 | 80-90 |
| 2 | L-Proline | (E)-Chalcone | Methanol | 2 | 75-85 |
| 3 | L-Thioproline | Rhodanine-based Chalcone | Methanol | 2 | 85-95 |
Table 2: Synthesis of Pyrrolidinyl-Spirooxindoles via 1,3-Dipolar Cycloaddition.
Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of pyrrolidinyl-spirooxindoles.
Palladium-Catalyzed Decarboxylative Cyclization
Palladium-catalyzed reactions offer a sophisticated approach to constructing complex spiro-oxindoles. One such method involves the decarboxylative [4+2] cycloaddition of γ-methylidene-δ-valerolactones with 5-(trifluoromethyl)isatin, which can be performed with high stereoselectivity.
Experimental Protocol:
To a solution of 5-(trifluoromethyl)isatin (0.2 mmol) and γ-methylidene-δ-valerolactone (0.24 mmol) in THF (1.0 mL) is added a palladium catalyst, such as [Pd2(dba)3] (5 mol%), and a suitable ligand, for example, a phosphoramidite ligand (10 mol%). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time (typically 12-24 h). After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to give the spiro-oxindole product.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Pd2(dba)3] | Phosphoramidite | THF | 60 | 24 | 70-85 |
| 2 | Pd(OAc)2 | S-Phos | Toluene | 80 | 18 | 65-80 |
| 3 | Pd(PPh3)4 | dppf | Dioxane | 100 | 12 | 60-75 |
Table 3: Palladium-Catalyzed Synthesis of Spiro-oxindoles.
Caption: Workflow for the palladium-catalyzed synthesis of spiro-oxindoles.
Biological Applications and Signaling Pathways
Spiro-oxindoles derived from 5-(trifluoromethyl)isatin have shown significant promise as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3][4] By disrupting the p53-MDM2 interaction, these spiro-oxindoles can stabilize p53, leading to the activation of p53-mediated downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the MDM2-p53 pathway by spiro-oxindoles.
Conclusion
The synthetic routes outlined in this document provide robust and versatile methods for the preparation of a wide array of spiro-oxindoles from 5-(trifluoromethyl)isatin. The detailed protocols and tabulated data offer a practical guide for researchers in synthetic and medicinal chemistry. The highlighted biological activity of these compounds, particularly as inhibitors of the MDM2-p53 interaction, underscores their potential in the development of novel anticancer therapeutics. Further exploration of these scaffolds is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 2. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols: 5-(Trifluoromethyl)isatin Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-(Trifluoromethyl)isatin derivatives as a promising class of kinase inhibitors. This document details their synthesis, biological evaluation, and mechanism of action, offering valuable protocols and data for researchers in oncology, neurodegenerative diseases, and inflammatory conditions.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 5-position of the isatin core can significantly enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic profiles and biological efficacy. This document focuses on the application of 5-(trifluoromethyl)isatin derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in disease.
Data Presentation: Kinase Inhibitory Activity
While specific quantitative data for a wide range of 5-(trifluoromethyl)isatin derivatives are continually emerging, the isatin scaffold has been extensively studied. The following tables summarize the inhibitory activities of various isatin derivatives against several key kinase targets. This data provides a strong rationale for the exploration of 5-(trifluoromethyl)isatin analogues.
Table 1: Inhibitory Concentration (IC50) of Isatin Derivatives against Various Kinases
| Compound Class | Derivative/Compound | Target Kinase | IC50 (µM) | Reference |
| Isatin-Hydrazone | 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | CDK2 | 0.245 | [1] |
| Isatin-Hydrazone | 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | CDK2 | 0.300 | [1] |
| Isatin-Quinazoline Hybrid | Compound 6c | CDK2 | 0.183 ± 0.01 | [2] |
| Isatin-Quinazoline Hybrid | Compound 6c | EGFR | 0.083 ± 0.005 | [2] |
| Isatin-Quinazoline Hybrid | Compound 6c | VEGFR-2 | 0.076 ± 0.004 | [2] |
| Isatin-Quinazoline Hybrid | Compound 6c | HER2 | 0.138 ± 0.07 | [2] |
| Tricyclic Isatin Oxime | Compound 5d | DYRK1A | Kd = 1.1 nM | [3][4] |
| Tricyclic Isatin Oxime | Compound 5d | PIM1 | Kd = 3.6 nM | [3][4] |
| Tricyclic Isatin Oxime | Compound 5d | Haspin | Kd = 12 nM | [3][4] |
Table 2: Cytotoxicity of Isatin Derivatives against Human Cancer Cell Lines
| Compound Class | Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Isatin-Hydrazone | Compound 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [1] |
| Isatin-Hydrazone | Compound 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [1] |
| Fluorinated Isatin-Hydrazone | Compound 8 | A549 (Lung) | 42.43 | [5] |
| Fluorinated Isatin-Hydrazone | Compound 8 | HepG2 (Liver) | 48.43 | [5] |
| Symmetrical bis-Schiff base | Compound 3b | HepG2 (Liver) | ~ 4.23 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)isatin
This protocol is based on the Sandmeyer isatin synthesis method.[7]
Materials:
-
4-(Trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid (HCl)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline in a mixture of water and concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of chloral hydrate and sodium sulfate in water.
-
Add the chloral hydrate solution to the aniline solution.
-
Heat the mixture and add a solution of hydroxylamine hydrochloride in water.
-
Continue heating under reflux for 30-60 minutes until a yellow precipitate of the isonitrosoacetanilide intermediate is formed.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold water.
-
-
Cyclization to 5-(Trifluoromethyl)isatin:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed (60-80°C) concentrated sulfuric acid in a round-bottom flask, with stirring.
-
Maintain the temperature and continue stirring for 20-30 minutes to facilitate cyclization.
-
Pour the reaction mixture carefully onto crushed ice to precipitate the crude 5-(trifluoromethyl)isatin.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(trifluoromethyl)isatin.
-
Dry the purified product under vacuum.
-
Protocol 2: General Procedure for the Synthesis of 5-(Trifluoromethyl)isatin Schiff Bases/Hydrazones
This protocol can be adapted from general methods for synthesizing isatin derivatives.[1][8]
Materials:
-
5-(Trifluoromethyl)isatin
-
Appropriate primary amine or hydrazine derivative
-
Ethanol or Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve equimolar amounts of 5-(trifluoromethyl)isatin and the desired primary amine or hydrazine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC50 values of test compounds against a specific kinase. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are widely used.[9][10]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
5-(Trifluoromethyl)isatin derivative stock solution (in DMSO)
-
Kinase assay buffer
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 5-(trifluoromethyl)isatin derivative in the kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add the kinase, peptide substrate, and the test compound at various concentrations to the wells of the assay plate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action
Isatin derivatives typically act as competitive inhibitors of protein kinases by binding to the ATP-binding pocket of the enzyme.[11] The isatin core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. Substituents on the isatin ring, including the 5-trifluoromethyl group and modifications at the N-1 and C-3 positions, can form additional interactions with the surrounding amino acid residues, thereby influencing the potency and selectivity of the inhibitor.
Visualizations
Conclusion
5-(Trifluoromethyl)isatin derivatives hold significant promise as a new generation of kinase inhibitors. Their versatile synthesis and the potential for potent and selective kinase inhibition make them attractive candidates for further investigation in drug discovery programs targeting a range of human diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this exciting class of compounds.
References
- 1. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Applications of 5-(Trifluoromethyl)isatin in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-(Trifluoromethyl)isatin in the development of advanced materials. The unique properties conferred by the trifluoromethyl group, such as increased thermal stability, hydrophobicity, and altered electronic characteristics, make this isatin derivative a valuable building block for high-performance polymers and functional materials.
Application Notes
5-(Trifluoromethyl)isatin serves as a versatile precursor for a variety of materials with applications in electronics, aerospace, and protective coatings. Its primary use in materials science is in the synthesis of high-performance polymers, including polyimides and poly(Schiff base)s, and as a key component in the formulation of corrosion inhibitors.
1. High-Performance Polyimides:
The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone can significantly enhance the properties of polyimides.[1] These enhancements include:
-
Improved Thermal Stability: The strong C-F bond contributes to higher degradation temperatures.
-
Lower Dielectric Constant: The electron-withdrawing nature of the -CF3 group reduces the polarizability of the polymer chain, making these materials suitable for microelectronics applications as insulating layers.
-
Increased Solubility: The presence of the bulky trifluoromethyl group can disrupt polymer chain packing, leading to better solubility in organic solvents and facilitating processing.
-
Reduced Water Absorption: The hydrophobic nature of the -CF3 group results in lower moisture uptake, which is critical for maintaining stable dielectric properties in varying humidity environments.
Polyimides derived from trifluoromethyl-containing monomers are promising candidates for applications in flexible displays, printed circuit boards, and as matrices for advanced composites in the aerospace industry.
2. Poly(Schiff Base)s and Coordination Polymers:
5-(Trifluoromethyl)isatin can be readily converted into Schiff bases through condensation with various amines. These Schiff bases can be polymerized to form poly(Schiff base)s, which are of interest for their thermal stability and potential in chemosensing applications. The imine- and carbonyl-rich structure of isatin-derived Schiff bases allows for coordination with metal ions, opening possibilities for the creation of novel coordination polymers with interesting magnetic or catalytic properties.
3. Corrosion Inhibitors:
Isatin and its derivatives, particularly Schiff bases, have demonstrated significant potential as corrosion inhibitors for various metals and alloys, such as steel in acidic environments.[2][3] The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, facilitate the adsorption of the molecule onto the metal surface. This forms a protective layer that inhibits the corrosion process. The trifluoromethyl group can further enhance this protective action by:
-
Increasing the Electron Density at the adsorption centers through inductive effects.
-
Enhancing the Hydrophobicity of the protective film, thereby repelling water and corrosive agents from the metal surface.
Quantitative Data Summary
The following tables summarize key performance data for materials analogous to those that can be synthesized using 5-(Trifluoromethyl)isatin. This data is compiled from studies on fluorinated polyimides and isatin-based corrosion inhibitors and serves as a predictive guide for the expected performance of 5-(Trifluoromethyl)isatin-derived materials.
Table 1: Thermal and Mechanical Properties of Fluorinated Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Semi-alicyclic PIs with -CF3 groups | 294–390 | >510 (in N2) | - | - |
| Polyimides from 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | up to 316 | up to 531 | up to 148 | up to 31 |
Data is based on analogous systems and may vary for polymers synthesized directly from 5-(Trifluoromethyl)isatin.
Table 2: Dielectric Properties of Fluorinated Polyimides
| Polymer System | Dielectric Constant (at 1 MHz) |
| Polyimides from 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 2.74–3.2 |
Data is based on analogous systems and may vary for polymers synthesized directly from 5-(Trifluoromethyl)isatin.
Table 3: Corrosion Inhibition Efficiency of Isatin Schiff Bases
| Inhibitor System | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| Isatin Schiff base (OHB) | Mild Steel | 1 M HCl | 96.7 |
| Isatin Schiff base (OHMHI) | Mild Steel | 1 M HCl | 96.1 |
Data is for non-fluorinated isatin Schiff bases. The trifluoromethyl group is expected to enhance this performance.
Experimental Protocols
The following are detailed protocols for the synthesis and application of materials derived from 5-(Trifluoromethyl)isatin. These are representative methods and may require optimization.
Protocol 1: Synthesis of a Poly(Schiff base) from 5-(Trifluoromethyl)isatin
This protocol describes the synthesis of a poly(Schiff base) via condensation polymerization of a diamine with 5-(Trifluoromethyl)isatin.
Materials:
-
5-(Trifluoromethyl)isatin
-
1,4-Phenylenediamine
-
Glacial Acetic Acid (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-(Trifluoromethyl)isatin (1 equivalent) in anhydrous DMF.
-
Add an equimolar amount of 1,4-phenylenediamine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to 120-130°C and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the viscous solution into a beaker containing methanol to precipitate the polymer.
-
Filter the resulting fibrous polymer and wash it thoroughly with methanol to remove unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterize the polymer using FTIR, NMR, and TGA to confirm its structure and thermal properties.
Protocol 2: Application and Evaluation of a 5-(Trifluoromethyl)isatin Schiff Base as a Corrosion Inhibitor
This protocol outlines the procedure for evaluating the corrosion inhibition performance of a Schiff base derived from 5-(Trifluoromethyl)isatin on mild steel in a hydrochloric acid solution.
Part A: Synthesis of the Schiff Base Inhibitor
-
Synthesize the Schiff base by refluxing an equimolar mixture of 5-(Trifluoromethyl)isatin and an appropriate amine (e.g., 2-aminoethanol) in ethanol with a few drops of glacial acetic acid for 4-6 hours.
-
Cool the reaction mixture, filter the precipitated product, and recrystallize from ethanol to obtain the pure Schiff base.
Part B: Corrosion Inhibition Testing
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M Hydrochloric Acid (HCl) solution
-
Synthesized 5-(Trifluoromethyl)isatin Schiff base inhibitor
-
Acetone
-
Distilled water
-
Emery paper of various grades
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with emery paper of increasing grit size, degrease with acetone, wash with distilled water, and dry.
-
Weight Loss Measurement:
-
Weigh the prepared coupons accurately.
-
Immerse the coupons in beakers containing 1 M HCl with and without various concentrations of the synthesized inhibitor.
-
After a specified immersion time (e.g., 6 hours) at a constant temperature (e.g., 25°C), remove the coupons.
-
Clean the coupons to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
-
Electrochemical Measurements (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):
-
Use a three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Conduct potentiodynamic polarization scans from a cathodic to an anodic potential at a slow scan rate to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Perform EIS measurements at the open-circuit potential over a range of frequencies to obtain information about the charge transfer resistance and the formation of a protective film.
-
-
Surface Analysis:
-
Analyze the surface morphology of the steel coupons before and after immersion in the corrosive media (with and without inhibitor) using Scanning Electron Microscopy (SEM) to visualize the protective effect of the inhibitor.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the application of 5-(Trifluoromethyl)isatin in materials science.
Caption: Workflow for the synthesis and characterization of a poly(Schiff base).
Caption: Workflow for evaluating a 5-(Trifluoromethyl)isatin based corrosion inhibitor.
Caption: Structure-property-application relationships for 5-(Trifluoromethyl)isatin.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Substituted Indole-2,3-diones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 5-substituted indole-2,3-diones (isatins).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-substituted isatins? A1: The most frequently employed methods are the Sandmeyer, Stolle, and Gassman syntheses.[1][2][3] The Sandmeyer synthesis is one of the oldest and most common procedures, involving the reaction of an aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[1][4][5][6] The Stolle reaction is a good alternative, particularly for N-substituted isatins, and involves the reaction of anilines with oxalyl chloride followed by cyclization with a Lewis acid.[4][5] The Gassman synthesis proceeds via a 3-methylthio-2-oxindole intermediate which is then oxidized to the isatin.[2][7]
Q2: What key factors influence the yield and purity of the final product? A2: Several factors are critical:
-
Purity of Starting Materials: High-purity anilines and reagents are essential to prevent side reactions.[7]
-
Reaction Temperature: Precise temperature control is crucial, especially during the acidic cyclization step in the Sandmeyer synthesis, to prevent tar formation and decomposition.[7]
-
Acid Concentration: Using the minimum effective concentration of acid can help avoid unwanted side reactions like sulfonation.[7]
-
Anhydrous Conditions: For methods like the Stolle synthesis, maintaining anhydrous (dry) conditions is vital for the acylation and cyclization steps to proceed efficiently.[7]
-
Substituent Effects: The electronic nature of the substituent on the aniline can impact the reaction. Electron-withdrawing groups are often favorable for the Sandmeyer method, while electron-donating groups can sometimes lead to lower yields or failure.[1][2]
Q3: How are 5-substituted isatins typically purified? A3: Purification strategies depend on the impurities present. Common methods include:
-
Recrystallization: Crude isatin can often be purified by recrystallization from solvents like glacial acetic acid or ethanol.[7]
-
Column Chromatography: For removing stubborn impurities or separating mixtures of isomers, column chromatography is effective.[7]
-
Sodium Bisulfite Adduct Formation: This is a classical method for purifying isatins. The adduct can be formed, isolated, and then decomposed to regenerate the pure isatin.[7]
Q4: How can I confirm the structure of my synthesized 5-substituted isatin? A4: The structure of the synthesized compounds can be confirmed using various spectroscopic methods.[8] These include FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[9][10][11][12] For example, the IR spectrum of isatin typically shows two strong carbonyl (C=O) stretching bands around 1721-1760 cm⁻¹ and an N-H stretching band around 3122-3243 cm⁻¹.[5][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-substituted indole-2,3-diones.
Problem Area 1: Low Product Yield
Q: My overall yield is very low. What are the common causes in the Sandmeyer synthesis? A: Low yields in the Sandmeyer synthesis can often be traced back to two key stages:
-
Incomplete formation of the isonitrosoacetanilide intermediate: Ensure your starting aniline is of high purity and fully dissolved.[7] Optimize the reaction time and temperature for the initial condensation reaction.
-
Poor cyclization efficiency: The cyclization in strong acid is highly sensitive. Ensure the isonitrosoacetanilide intermediate is completely dry before adding it to the acid.[7] For lipophilic (oily or waxy) substrates that have poor solubility in sulfuric acid, consider using methanesulfonic acid as an alternative cyclization medium, which can improve solubility and yields.[13]
Q: I'm using the Stolle synthesis and getting a low yield. What should I check? A: For the Stolle synthesis, focus on these areas:
-
Incomplete acylation: Ensure anhydrous conditions are strictly maintained, as oxalyl chloride reacts readily with water. Using a slight excess of oxalyl chloride can also help drive the reaction to completion.[7]
-
Inefficient cyclization: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) are critical. Optimize the reaction temperature for the cyclization step. The chlorooxalylanilide intermediate must be dry.[7]
Problem Area 2: Side Reactions and Impurities
Q: My final product is contaminated with a significant byproduct. How can I identify and minimize it? A: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization.[7] To minimize its formation, a "decoy agent" such as an aldehyde or ketone can be added during the workup phase.[7] Other impurities can arise from sulfonation of the aromatic ring if the sulfuric acid concentration or temperature is too high.[7]
Q: The reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it? A: Tar formation is typically caused by the decomposition of starting materials or intermediates under harsh reaction conditions, such as high temperatures and strong acids.[7]
-
Prevention: Ensure the aniline starting material is fully dissolved before proceeding with subsequent steps.[7] During the cyclization step, add the intermediate portion-wise to the pre-heated acid, carefully controlling the temperature with external cooling to prevent it from rising too quickly.[7] Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[7]
Q: My synthesis using a meta-substituted aniline produced a mixture of isomers. How can I improve regioselectivity? A: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical methods like the Sandmeyer and Stolle syntheses, often resulting in a mixture of 4- and 6-substituted isatins.[7] For predictable and high regiochemical control, consider using a directed ortho-metalation (DoM) approach.[7]
Data Presentation
Table 1: Reported Yields for Sandmeyer Synthesis of Various 5-Substituted Isatins This table summarizes the yields for the two-step Sandmeyer synthesis starting from the corresponding 4-substituted aniline.
| 5-Substituent (on Isatin) | Intermediate Yield (%) | Final Isatin Yield (%) | Overall Yield (%) | Reference |
| -H | 78 | 80 | 62.4% | [10] |
| -Br | 80 | 77 | 61.6% | [10] |
| -Cl | 75 | 73 | 54.8% | [10] |
| -CH₃ | 67 | 76 | 51.0% | [10] |
| -NO₂ | 79 | 86 | 68.0% | [10] |
Experimental Protocols & Workflows
General Workflow for Sandmeyer Isatin Synthesis
Caption: General workflow for the two-step Sandmeyer synthesis of 5-substituted isatins.
Protocol 1: Sandmeyer Isatin Synthesis
This protocol describes a two-step procedure involving the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[7]
Part A: Synthesis of Isonitrosoacetanilide Intermediate
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired 4-substituted aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux for the required time, monitoring the reaction's completion by TLC.
-
Cool the reaction mixture. The precipitated isonitrosoacetanilide is collected by filtration.
-
Wash the solid with water and dry thoroughly.
Part B: Cyclization to 5-Substituted Isatin
-
Carefully add the dry isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (typically at 60-70°C). It is crucial to maintain this temperature with external cooling during the addition.[7]
-
After the addition is complete, heat the mixture to approximately 80°C for a short period (e.g., 10-15 minutes) to ensure the cyclization is complete.[7]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the precipitated crude isatin.
-
Wash the solid thoroughly with cold water to remove residual acid, and then dry.
-
Purify the crude product by recrystallization, for instance, from glacial acetic acid.[7]
Protocol 2: Stolle Synthesis
This method is particularly effective for synthesizing N-substituted isatins.[7]
-
React the N-substituted aniline with oxalyl chloride in an inert, anhydrous solvent (e.g., dichloromethane).[7]
-
After the initial reaction, remove the solvent to obtain the chlorooxalylanilide intermediate.
-
Add a suitable Lewis acid (e.g., aluminum trichloride, AlCl₃) to the intermediate, typically in a high-boiling inert solvent or neat.
-
Heat the mixture to induce intramolecular Friedel-Crafts acylation (cyclization).
-
After the reaction is complete, cool the mixture and carefully quench it with water/ice.
-
Extract the product with an organic solvent, wash, dry, and purify, usually by column chromatography.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in isatin synthesis.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijise.in [ijise.in]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Trifluoromethyl)isatin Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)isatin. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving 5-(Trifluoromethyl)isatin.
Q1: I am experiencing a low yield in the Sandmeyer synthesis of 5-(Trifluoromethyl)isatin. What are the potential causes and solutions?
A1: Low yields in the Sandmeyer isatin synthesis are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions for Low Yield in Sandmeyer Synthesis:
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of the isonitrosoacetanilide intermediate | Ensure high purity of all starting materials, including 4-(trifluoromethyl)aniline, chloral hydrate, and hydroxylamine hydrochloride.[1] Optimize the reaction time and temperature for the condensation step.[1] |
| Poor solubility of the oximinoacetanilide intermediate | For intermediates with high lipophilicity, which can be the case with the trifluoromethyl group, consider using methanesulfonic acid or polyphosphoric acid instead of sulfuric acid for the cyclization step to improve solubility.[2] |
| Decomposition of starting materials or intermediates | The strong acidic and high-temperature conditions can lead to decomposition.[1] Add the isonitrosoacetanilide to the acid in small portions with efficient stirring and external cooling to manage the exothermic reaction.[1] |
| Side reactions such as sulfonation of the aromatic ring | Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature necessary for cyclization.[1] |
| Formation of tar | Ensure the complete dissolution of the aniline starting material before proceeding with the reaction to minimize tar formation.[1] |
Below is a workflow to guide your troubleshooting process for the Sandmeyer synthesis of 5-(Trifluoromethyl)isatin.
Caption: Troubleshooting workflow for low yield in Sandmeyer synthesis.
Q2: My N-alkylation of 5-(Trifluoromethyl)isatin is resulting in a low yield and the formation of a sticky or oily product. How can I improve this?
A2: Low yields and difficulty in product isolation are common hurdles in the N-alkylation of isatins. The choice of base, solvent, and reaction conditions, as well as the purification method, are critical.
Improving Yield and Product Isolation in N-Alkylation:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the isatin nitrogen. | Use a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Ensure anhydrous conditions as water can quench the isatin anion. |
| Low reactivity of the alkylating agent. | If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. | |
| Inefficient reaction conditions. | Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4] A few drops of a high-boiling polar aprotic solvent like DMF or NMP to create a slurry can be effective under microwave irradiation.[3][4] | |
| Oily/Gummy Product | Residual solvent (e.g., DMF). | After aqueous workup and extraction, ensure the organic layer is thoroughly washed to remove residual high-boiling solvents. If DMF is suspected in the crude product, it can sometimes be removed under high vacuum. |
| Impurities preventing crystallization. | Attempt trituration of the oil with a non-solvent like hexane. Scraping the flask with a glass rod can sometimes induce crystallization.[5] If trituration fails, column chromatography is recommended for purification.[5] | |
| The product is inherently an oil. | If the N-alkyl group is long or "greasy," the product may naturally be an oil at room temperature.[5] In this case, purification by column chromatography is the best approach. |
The following diagram illustrates the decision-making process for troubleshooting N-alkylation reactions.
Caption: Decision tree for troubleshooting N-alkylation of 5-(Trifluoromethyl)isatin.
Q3: I am attempting a Pfitzinger reaction with 5-(Trifluoromethyl)isatin and a ketone, but the yield of the quinoline-4-carboxylic acid is poor. What can I do?
A3: The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatins.[6] However, its success is highly dependent on the reaction conditions and the nature of the carbonyl compound.
Optimizing the Pfitzinger Reaction:
| Factor | Recommendation |
| Base | The reaction requires a strong base to hydrolyze the amide bond of the isatin.[6][7] Potassium hydroxide (KOH) is commonly used. Ensure a sufficient amount of base is used to drive the initial ring-opening. |
| Reaction Temperature | The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require heating to facilitate the condensation and cyclization steps. Monitor the reaction by TLC to determine the optimal temperature. |
| Carbonyl Compound | The ketone or aldehyde must have at least one α-hydrogen to form the enamine intermediate necessary for cyclization.[6] Steric hindrance around the carbonyl group or the α-carbon can significantly reduce the reaction rate and yield. |
| Side Reactions | Under strongly basic conditions, side reactions such as aldol condensation of the carbonyl compound can compete with the desired reaction. Using a moderate excess of the isatin or adding the carbonyl compound slowly may help to minimize these side reactions. |
Here is a simplified representation of the key steps in the Pfitzinger reaction.
Caption: Key stages of the Pfitzinger reaction with 5-(Trifluoromethyl)isatin.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for 5-(Trifluoromethyl)isatin?
A1: 5-(Trifluoromethyl)isatin is typically a solid that should be stored in a cool, dry place away from light and moisture. It is advisable to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Which solvents are suitable for reactions with 5-(Trifluoromethyl)isatin?
A2: The choice of solvent is highly reaction-dependent.
-
N-alkylation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the isatin and its corresponding anion.[3][4]
-
Condensation Reactions: Alcohols such as ethanol are often used for condensation reactions at the C3-carbonyl group, sometimes with a catalytic amount of acid (e.g., glacial acetic acid).[8][9]
-
Pfitzinger Reaction: Protic solvents that can accommodate strong bases, such as ethanol or water, are typically employed.[7]
Q3: How can I monitor the progress of my 5-(Trifluoromethyl)isatin reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the final product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: Are there any general tips for improving reaction yields in organic synthesis that apply here?
A4: Yes, several general principles for improving reaction yields are highly relevant:
-
Purity of Reagents: Always use pure starting materials and solvents. Impurities can lead to side reactions and lower yields.[10]
-
Anhydrous Conditions: For reactions involving strong bases or organometallic reagents, ensure that your glassware is oven- or flame-dried and that you are using anhydrous solvents to prevent quenching of reactive intermediates.[10]
-
Inert Atmosphere: If your reagents or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: During the workup procedure, ensure that you perform extractions efficiently and rinse all glassware to avoid loss of product.[10]
-
Purification: Choose an appropriate purification method (recrystallization or column chromatography) to isolate your product from any remaining starting materials or byproducts.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 5-(Trifluoromethyl)isatin
This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[1][11]
Part A: Synthesis of N-(4-Trifluoromethylphenyl)-2-(hydroxyimino)acetamide
-
In a suitable flask, dissolve chloral hydrate (1.0 eq) and sodium sulfate in water.
-
Add a solution of 4-(trifluoromethyl)aniline (1.0 eq) in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.
Part B: Cyclization to 5-(Trifluoromethyl)isatin
-
Carefully and slowly add the dried N-(4-Trifluoromethylphenyl)-2-(hydroxyimino)acetamide in small portions to pre-heated concentrated sulfuric acid (e.g., 60-80°C) with vigorous stirring.[12]
-
Maintain the temperature and continue stirring for the recommended time (e.g., 20-30 minutes).[12]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain pure 5-(Trifluoromethyl)isatin.[12]
Protocol 2: Microwave-Assisted N-Alkylation of 5-(Trifluoromethyl)isatin
This method offers a rapid and efficient route to N-substituted 5-(trifluoromethyl)isatins.[3][4]
-
In a microwave-safe vessel, combine 5-(Trifluoromethyl)isatin (1.0 eq), the desired alkyl halide (1.1-1.5 eq), and potassium carbonate (1.3 eq).
-
Add a few drops of N,N-dimethylformamide (DMF) to form a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short period (e.g., 3-10 minutes). Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete (as determined by TLC), cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure N-alkylated product.
Protocol 3: Pfitzinger Reaction for Quinoline Synthesis
This protocol describes the synthesis of a quinoline-4-carboxylic acid derivative from 5-(Trifluoromethyl)isatin.[6][7]
-
Dissolve 5-(Trifluoromethyl)isatin (1.0 eq) and a suitable ketone (e.g., acetone or acetophenone, 1.5 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (3.0 eq) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH that precipitates the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent to yield the pure quinoline-4-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. synarchive.com [synarchive.com]
- 12. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)indoline-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Trifluoromethyl)indoline-2,3-dione (also known as 5-Trifluoromethylisatin).
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
The most frequently employed purification methods for this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the level of purity required and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Sandmeyer reaction?
Common impurities originating from the Sandmeyer isatin synthesis include the isatin oxime byproduct, sulfonated aromatic compounds, and unreacted starting materials such as 4-(trifluoromethyl)aniline. Additionally, dark, viscous byproducts often referred to as "tar" can form under the strong acidic and high-temperature conditions of the reaction.
Q3: Which solvents are recommended for the recrystallization of this compound?
A common and effective method is recrystallization from an ethanolic solution.[1] Specifically, aqueous ethanol with a concentration ranging from 40% to 95% (v/v) has been successfully used.[1] For isatins in general, glacial acetic acid is also a viable recrystallization solvent.
Q4: When should I consider using column chromatography?
Column chromatography is advisable when high purity is essential, and recrystallization alone is insufficient to remove all impurities. It is particularly effective for separating the target compound from structurally similar byproducts. A common solvent system for indole derivatives is a mixture of hexanes and ethyl acetate.
Q5: Is sublimation a suitable purification method for this compound?
Sublimation is a valuable technique for purifying volatile solids like this compound.[2] It is particularly effective at removing non-volatile or thermally unstable impurities and can yield a product of very high purity.[2] This method is performed under reduced pressure and involves the direct transition of the solid to a gas, followed by deposition as a pure solid on a cold surface.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate Forms Instead of Crystals | The compound's melting point may be lower than the boiling point of the solvent. Impurities may be inhibiting crystal lattice formation. | - Select a solvent with a lower boiling point. - Attempt to purify the crude material by column chromatography first to remove the impurities that hinder crystallization. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used during the dissolution step. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product is Still Impure After Recrystallization | Impurities may have similar solubility profiles and co-crystallize with the product. | - Perform a second recrystallization with a different solvent system. - Consider purification via column chromatography for better separation. |
| Colored Impurities Persist | Colored byproducts are present. | - Treat the solution with activated charcoal before the hot filtration step to adsorb colored impurities. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | The chosen eluent system has suboptimal polarity. | - Systematically vary the ratio of the polar and non-polar solvents in the eluent to achieve better separation on a TLC plate before running the column. |
| Streaking of the Compound on the Column/TLC | The compound may be too polar for the eluent or interacting strongly with the stationary phase. The compound might be degrading on the silica gel. | - Add a small percentage of a more polar solvent like methanol to the eluent. - Consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Compound is Difficult to Elute from the Column | The compound is highly polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent system during the chromatography run (gradient elution). |
Data Presentation
Table 1: Summary of Purification Techniques for this compound
| Purification Technique | Typical Solvents/Conditions | Expected Purity | Advantages | Disadvantages |
| Recrystallization | 40-95% Ethanol/Water[1], Glacial Acetic Acid | Good to High | Simple, scalable, and effective for removing major impurities. | May not remove structurally similar impurities; potential for product loss in the mother liquor. |
| Column Chromatography | Silica gel with Hexane/Ethyl Acetate gradient | High to Very High | Excellent for separating complex mixtures and achieving high purity. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
| Sublimation | Gentle heating under reduced pressure[2] | Very High | Yields very pure crystalline product; solvent-free method.[2] | Only applicable to volatile compounds; may not be suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of a hot 40-95% aqueous ethanol solution required to completely dissolve the solid with gentle swirling.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). The polarity can be gradually increased to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure.
-
Heating: Gently heat the apparatus. The temperature should be sufficient to cause the compound to sublime without melting or decomposition.
-
Deposition: The gaseous compound will deposit as pure crystals on the cold surface (cold finger) of the apparatus.[2]
-
Isolation: After the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Scrape the purified crystals from the cold finger.
Mandatory Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Cyclization Reactions in Isatin Synthesis
Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the cyclization steps of isatin synthesis, with a focus on the Sandmeyer and Stolle methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization methods for synthesizing isatins?
A1: The most prevalent methods for forming the isatin core are the Sandmeyer and Stolle syntheses. The Sandmeyer synthesis involves the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate. The Stolle synthesis, on the other hand, employs the cyclization of a chlorooxalylanilide intermediate, typically mediated by a Lewis acid, and is particularly useful for N-substituted isatins.[1][2][3]
Q2: I'm experiencing a very low yield in my Sandmeyer isatin synthesis. What are the likely causes?
A2: Low yields in the Sandmeyer synthesis can often be attributed to several factors: incomplete formation of the isonitrosoacetanilide precursor, incomplete cyclization, or the formation of side products.[1] Ensure your starting materials are pure and that the initial condensation reaction goes to completion. For the cyclization step, maintaining the optimal temperature is critical; too low and the reaction stalls, too high and degradation or side reactions occur.[1][4]
Q3: My isatin product from the Sandmeyer synthesis is contaminated with a persistent yellow impurity. What is it and how can I prevent its formation?
A3: A common yellow impurity is isatin oxime, which forms from the hydrolysis of unreacted isonitrosoacetanilide during workup.[1][4] This unreacted intermediate can then react with hydroxylamine, which may be generated during the reaction, to form the oxime. To minimize this, ensure the cyclization reaction goes to completion. Additionally, introducing a "decoy agent," such as a simple aldehyde or ketone, during the quenching step can react with any generated hydroxylamine and prevent the formation of isatin oxime.[1][5]
Q4: I am observing significant tar formation in my cyclization reaction. What causes this and how can it be minimized?
A4: Tar formation is a common issue in reactions conducted under strong acidic and high-temperature conditions, such as the Sandmeyer synthesis.[1] This is often due to the decomposition of starting materials or intermediates. To mitigate this, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[1] In the Sandmeyer cyclization, adding the isonitrosoacetanilide portion-wise to the sulfuric acid with efficient stirring and cooling can help control the exothermic nature of the reaction and prevent localized overheating, which contributes to tarring.[4]
Q5: How can I improve the regioselectivity of my isatin synthesis when using meta-substituted anilines?
A5: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often leading to a mixture of 4- and 6-substituted isatins.[1] For more predictable regiochemical outcomes, alternative methods such as directed ortho-metalation (DoM) have proven to be more effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[1]
Troubleshooting Guides
Sandmeyer Isatin Synthesis: Cyclization Step
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete cyclization of isonitrosoacetanilide. | - Ensure the temperature of the sulfuric acid is maintained between 60-80°C during the addition and for a short period after.[4] - Use a sufficient amount of concentrated sulfuric acid to ensure complete reaction. |
| Sulfonation of the aromatic ring. | - Use the minimum effective concentration of sulfuric acid for the cyclization. - Avoid excessively high reaction temperatures. | |
| Poor solubility of substituted isonitrosoacetanilides. | - For lipophilic substrates, consider using methanesulfonic acid as the cyclizing agent, which can improve solubility and yields.[6] | |
| Product Contamination | Formation of isatin oxime (yellow impurity). | - Ensure the cyclization reaction goes to completion by optimizing reaction time and temperature. - Add a "decoy agent" (e.g., acetone, benzaldehyde) during the quenching step to scavenge any generated hydroxylamine.[1][5] |
| Tar formation (dark, viscous byproducts). | - Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to control the exothermic reaction.[4] - Ensure the isonitrosoacetanilide is dry before adding to the acid.[4] | |
| Reaction Control | Violent, exothermic reaction upon addition of isonitrosoacetanilide. | - Maintain the reaction temperature between 60-70°C during the addition.[4] - Add the isonitrosoacetanilide slowly and in small portions. - Ensure efficient stirring to dissipate heat. |
Stolle Isatin Synthesis: Cyclization Step
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete acylation of the aniline with oxalyl chloride. | - Use a slight excess of oxalyl chloride. - Ensure the reaction is carried out under strictly anhydrous conditions.[1] |
| Incomplete cyclization of the chlorooxalylanilide intermediate. | - Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O).[1][2] - Ensure the chlorooxalylanilide intermediate is dry before the cyclization step.[1] - Optimize the reaction temperature for the cyclization. | |
| Side Reactions | Decomposition of starting material or intermediate. | - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1] |
Data Presentation
Optimization of Sandmeyer Cyclization
The following table summarizes the effect of sulfuric acid concentration and temperature on the yield of a representative Sandmeyer cyclization.
| Entry | Sulfuric Acid Concentration (%) | Temperature (°C) | Yield (%) |
| 1 | 98 | 60 | 75 |
| 2 | 98 | 80 | 82 |
| 3 | 90 | 80 | 65 |
| 4 | 98 | 100 | 50 (significant charring) |
Note: This data is representative and optimal conditions may vary depending on the specific substrate.
Effectiveness of Lewis Acids in Stolle Cyclization
The choice of Lewis acid can significantly impact the yield of the Stolle cyclization.
| Lewis Acid | Typical Solvent | Relative Effectiveness |
| AlCl₃ | Carbon disulfide, Nitrobenzene | High |
| TiCl₄ | Dichloromethane | High |
| BF₃·Et₂O | Dichloromethane | Moderate to High |
Note: The optimal Lewis acid and solvent combination should be determined empirically for each substrate.
Experimental Protocols
Detailed Protocol for Sandmeyer Isatin Synthesis
This protocol is adapted from Organic Syntheses.[4]
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5-L round-bottomed flask, dissolve 90 g of chloral hydrate and 1300 g of crystallized sodium sulfate in 1200 mL of water.
-
Prepare a solution of 46.5 g of aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid. Add this solution to the flask.
-
Prepare a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction mixture.
-
Heat the mixture to a vigorous boil for 1-2 minutes.
-
Cool the reaction mixture in running water to crystallize the product.
-
Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g.
Part B: Cyclization to Isatin
-
In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Slowly add 75 g of dry isonitrosoacetanilide to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of crushed ice.
-
Allow the mixture to stand for 30 minutes, then filter the precipitated crude isatin.
-
Wash the crude product thoroughly with cold water and dry. The expected yield of crude isatin is 47-52 g.
-
The crude isatin can be purified by recrystallization from glacial acetic acid.
Detailed Protocol for Stolle Isatin Synthesis
This protocol provides a general procedure for the Stolle synthesis.
Part A: Synthesis of Chlorooxalylanilide
-
In a flame-dried, two-necked round-bottomed flask equipped with a dropping funnel and a reflux condenser connected to a gas outlet, dissolve the starting aniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide.
Part B: Cyclization to Isatin
-
Under an inert atmosphere, suspend the crude chlorooxalylanilide in an anhydrous solvent such as carbon disulfide or nitrobenzene.
-
Add the Lewis acid (e.g., aluminum chloride, 1.2 equivalents) portion-wise to the suspension with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Acidify the aqueous mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isatin by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Sandmeyer isatin synthesis.
Caption: Troubleshooting workflow for low yield in Stolle isatin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. biomedres.us [biomedres.us]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)isatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 5-(Trifluoromethyl)isatin synthesis. Our aim is to offer practical solutions to common challenges encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(Trifluoromethyl)isatin?
A1: The most frequently employed method for the synthesis of 5-(Trifluoromethyl)isatin is the Sandmeyer isatin synthesis.[1][2][3][4] This approach is particularly effective for anilines containing electron-withdrawing groups, such as 4-(trifluoromethyl)aniline. The synthesis is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate from 4-(trifluoromethyl)aniline, chloral hydrate, and hydroxylamine hydrochloride. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final product.[2][3]
Q2: What are the primary side reactions to be aware of during the synthesis of 5-(Trifluoromethyl)isatin?
A2: The two main side reactions of concern are the formation of 5-(Trifluoromethyl)isatin-3-oxime and the sulfonation of the aromatic ring. Isatin oxime formation is a common byproduct in the Sandmeyer isatin synthesis.[5] Sulfonation can occur during the acid-catalyzed cyclization step, especially when using concentrated sulfuric acid at elevated temperatures.[6][7]
Q3: How can I purify the crude 5-(Trifluoromethyl)isatin product?
A3: The primary method for purifying crude 5-(Trifluoromethyl)isatin is recrystallization.[8] A Chinese patent describing the synthesis of this compound specifies the use of a 40-95% aqueous ethanol solution for recrystallization. Other common solvent systems for recrystallizing isatin derivatives include mixtures of dichloromethane/hexanes and ethanol.[8] For persistent impurities, column chromatography using a silica gel stationary phase and an eluent system such as hexanes and ethyl acetate can be effective.[8]
Q4: What are the expected yields for the synthesis of 5-(Trifluoromethyl)isatin?
A4: A patent for the synthesis of 5-(Trifluoromethyl)isatin reports yields in the range of 30-42% after recrystallization. The specific yield can be influenced by reaction conditions and the purity of the starting materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-(Trifluoromethyl)isatin and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 5-(Trifluoromethyl)isatin | Incomplete reaction in either the formation of the isonitrosoacetanilide intermediate or the final cyclization step. | - Ensure high purity of starting materials (4-(trifluoromethyl)aniline, chloral hydrate, hydroxylamine hydrochloride).- Optimize reaction times and temperatures for both steps. Monitor reaction progress using Thin Layer Chromatography (TLC).- Ensure efficient stirring during the reaction to promote mixing. |
| Presence of a significant amount of 5-(Trifluoromethyl)isatin-3-oxime impurity | Reaction of the isatin product with hydroxylamine generated during the cyclization step. | - Minimize the excess of hydroxylamine hydrochloride used in the first step.- Consider the use of "decoy agents" during the cyclization or workup, which are carbonyl-containing compounds that react with and sequester any free hydroxylamine. Specific agents would need to be empirically tested. |
| Formation of a sulfonated byproduct | Reaction of the aromatic ring with concentrated sulfuric acid during cyclization, especially at high temperatures. | - Use the lowest effective concentration of sulfuric acid for the cyclization.- Maintain a carefully controlled, lower temperature during the addition of the isonitrosoacetanilide to the sulfuric acid and during the subsequent heating step.- Consider alternative cyclizing agents such as methanesulfonic acid, which may reduce sulfonation.[2] |
| Product is an oil and does not solidify | Presence of significant impurities that depress the melting point. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.- Try trituration with a non-polar solvent like hexanes to solidify the product.- If oiling out persists, purify the crude product using column chromatography.[8] |
| Difficulty in removing colored impurities | Formation of polymeric or tar-like byproducts. | - Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.- Ensure the reaction temperature during cyclization does not exceed the recommended range to minimize charring. |
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)isatin via Sandmeyer Reaction
This protocol is adapted from a patented procedure.
Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.0-1.5 molar equivalents relative to 4-(trifluoromethyl)aniline) in an aqueous solution of a strong electrolyte, such as sodium sulfate.
-
In a separate beaker, dissolve 4-(trifluoromethyl)aniline (1.0 molar equivalent) in hydrochloric acid.
-
Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution with stirring.
-
To this mixture, add hydroxylamine hydrochloride (1.0-5.0 molar equivalents relative to 4-(trifluoromethyl)aniline).
-
Heat the mixture to reflux for 10-120 minutes.
-
Cool the reaction mixture to room temperature, allowing the isonitrosoacetanilide intermediate to precipitate.
-
Collect the solid by filtration and wash with cold water.
Step 2: Cyclization to 5-(Trifluoromethyl)isatin
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to an excess of concentrated sulfuric acid, maintaining the temperature between 10-80°C.
-
Stir the mixture at this temperature for 20-300 minutes to complete the cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 5-(Trifluoromethyl)isatin.
-
Collect the crude product by filtration and wash thoroughly with cold water to remove residual acid.
Step 3: Purification
-
Recrystallize the crude solid from an aqueous ethanol solution (40-95% ethanol).
-
Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Main synthetic pathway for 5-(Trifluoromethyl)isatin.
Potential Side Reactions
Caption: Potential side reactions during synthesis.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. (2) What happens when Aniline reacts with Sulphuric acid \div\left(\mathr.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
Improving the stability of 5-(Trifluoromethyl)indoline-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-(Trifluoromethyl)indoline-2,3-dione during their experiments.
Troubleshooting Guides
Issue 1: Color Change of Solid Compound or Solutions
-
Question: My solid this compound, which is typically a yellow to orange powder, has developed dark brown or black spots. Similarly, my stock solution has changed color from yellow to a darker shade. What could be the cause and how can I prevent this?
-
Answer: Discoloration is a common indicator of degradation. The likely causes are exposure to light, elevated temperatures, or oxidation. The isatin core is susceptible to oxidative degradation, which can lead to the formation of colored impurities.[1] To mitigate this, ensure the solid compound is stored in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C as recommended by suppliers. For solutions, prepare them fresh whenever possible. If a stock solution must be stored, protect it from light by using amber vials or wrapping the container in aluminum foil, and store it at low temperatures. Consider degassing the solvent before use to minimize dissolved oxygen.
Issue 2: Inconsistent or Poor Results in Biological Assays
-
Question: I am observing a loss of potency or inconsistent results in my biological assays using a stock solution of this compound. What could be the reason?
-
Answer: A loss of potency is often linked to the hydrolytic instability of the compound, especially if your assay buffer is aqueous and has a non-neutral pH. Isatin and its derivatives can undergo hydrolysis, which involves the opening of the lactam ring.[2] The rate of hydrolysis is pH-dependent. To address this, prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO and make serial dilutions in the aqueous assay buffer immediately before use. Minimize the time the compound spends in the aqueous buffer. It is also advisable to run a control experiment to assess the stability of the compound in the assay buffer over the duration of the experiment.
Issue 3: Precipitation of the Compound from Solution
-
Question: My this compound is precipitating out of my aqueous assay buffer. How can I improve its solubility and prevent this?
-
Answer: this compound has limited aqueous solubility. Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. To prevent this, you can try a few approaches:
-
Decrease the final concentration of the compound in the assay.
-
Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects your biological system (typically <0.5-1%).
-
Use a pharmaceutically acceptable solubilizing agent, if compatible with your experimental setup.
-
Ensure the pH of the buffer is optimal for the compound's solubility, which may require some empirical testing.
-
Frequently Asked Questions (FAQs)
-
Question: What are the recommended storage conditions for solid this compound?
-
Answer: The solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a refrigerator at 2-8°C.[3] For long-term storage, consider storing under an inert atmosphere.
-
Question: What is the recommended solvent for preparing stock solutions?
-
Answer: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. Ensure the DMSO is of high purity and stored properly to prevent water absorption.
-
Question: How can I monitor the degradation of this compound?
-
Answer: A stability-indicating HPLC method is the most common and reliable way to monitor degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector can be useful for identifying peaks of degradation products.
-
Question: What are the potential degradation pathways for this compound?
-
Answer: The primary degradation pathways for isatin derivatives include hydrolysis (opening of the five-membered ring) and oxidation. The trifluoromethyl group is generally stable, but under harsh conditions, defluorination could be a possibility.
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies, as specific experimental data is not publicly available.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | Isatin ring-opened product |
| 0.1 M NaOH | 4 hours | 25°C | 40% | Isatin ring-opened product and further degradation |
| 3% H₂O₂ | 24 hours | 25°C | 25% | Oxidized isatin derivatives |
| Dry Heat | 48 hours | 80°C | 10% | Unidentified thermal degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 5% | Unidentified photolytic degradants |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours. Then, dissolve it in the solvent mixture to the stock solution concentration.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Then, dissolve it in the solvent mixture to the stock solution concentration.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed HPLC-PDA method.
-
-
Development of a Stability-Indicating HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm.
-
The goal is to achieve baseline separation between the main peak of this compound and all degradation product peaks.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Challenges in the scale-up of 5-(Trifluoromethyl)isatin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Trifluoromethyl)isatin. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of 5-(Trifluoromethyl)isatin, focusing on the widely used Sandmeyer isatin synthesis from 4-(trifluoromethyl)aniline.
Issue 1: Low Yield of Isonitroso-4-(trifluoromethyl)acetanilide (Intermediate)
-
Question: My yield of the isonitrosoacetanilide intermediate is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields of the intermediate can stem from several factors. Firstly, ensure the complete dissolution of 4-(trifluoromethyl)aniline in hydrochloric acid before proceeding; incomplete dissolution can lead to the formation of tarry byproducts.[1] The purity of all starting materials is crucial for optimal results. Additionally, the reaction is sensitive to temperature and reaction time. Ensure the mixture is heated to a vigorous reflux for the recommended duration to drive the reaction to completion.[2] A significant excess of hydroxylamine hydrochloride is often necessary to achieve high yields.[1]
Issue 2: Formation of Tarry Byproducts During Synthesis
-
Question: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can it be prevented?
-
Answer: Tar formation is a common issue in isatin synthesis, often resulting from the decomposition of starting materials or intermediates under the strongly acidic and high-temperature conditions of the reaction. To minimize tarring, ensure that the 4-(trifluoromethyl)aniline is fully dissolved before the addition of other reagents.[1] Maintaining careful temperature control throughout the reaction, especially during the initial heating phase, is also critical.
Issue 3: Exothermic Runaway During Cyclization
-
Question: The cyclization step with concentrated sulfuric acid is highly exothermic and difficult to control, especially at a larger scale. What are the best practices for managing this exotherm?
-
Answer: The cyclization of the isonitrosoacetanilide intermediate is a well-known exothermic process that can become hazardous upon scale-up if not properly managed. The reaction's initiation temperature is typically between 45-50°C, and it can become uncontrollable above 75-80°C, leading to charring and complete loss of the product.[1]
For effective management:
-
Add the dry isonitroso-4-(trifluoromethyl)acetanilide to the pre-heated sulfuric acid in small, controlled portions.
-
Employ efficient mechanical stirring to ensure rapid heat dissipation.
-
Utilize an external cooling bath (e.g., an ice-water bath) to maintain the internal temperature within the optimal range of 60-70°C.[1]
-
For larger scale reactions, consider using a jacketed reactor with a reliable cooling system.
-
Issue 4: Product Purity and Color Variation
-
Question: The final 5-(Trifluoromethyl)isatin product has a brownish color and the purity is lower than expected. How can I improve the purity and obtain the desired orange-red crystals?
-
Answer: The color and purity of the final product are highly dependent on the efficiency of the purification process. Recrystallization is a key step to remove impurities. A patent for the synthesis of 5-(Trifluoromethyl)isatin specifies recrystallization from 40-95% ethanol to obtain a brown crystalline product.[2] For general isatin purification, recrystallization from glacial acetic acid is also a common method.[3]
If colored impurities persist, consider the following:
-
Ensure thorough washing of the crude product with cold water to remove residual sulfuric acid before recrystallization.
-
Perform multiple recrystallizations if necessary.
-
For persistent impurities, a purification method involving the formation of a sodium bisulfite adduct can be employed. This method is effective for removing impurities that do not form such adducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(Trifluoromethyl)isatin suitable for scale-up?
A1: The most frequently cited method for the synthesis of 5-(Trifluoromethyl)isatin, and one that is amenable to industrial production, is a variation of the Sandmeyer isatin synthesis.[2] This two-step process involves:
-
The condensation of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form isonitroso-4-(trifluoromethyl)acetanilide.
-
The cyclization of the intermediate in the presence of a strong acid, typically concentrated sulfuric acid, to yield 5-(Trifluoromethyl)isatin.[2]
Q2: What are the typical molar ratios of reactants for the synthesis of the isonitrosoacetanilide intermediate?
A2: A patent for the synthesis of 5-(Trifluoromethyl)isatin suggests the following molar ratios:
-
Chloral Hydrate to 4-(Trifluoromethyl)aniline: 1:1 to 1.5:1[2]
-
4-(Trifluoromethyl)aniline to Hydroxylamine Hydrochloride: 1:1 to 1:5[2]
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: Especially during the exothermic cyclization step.
-
Reaction Time: For both the formation of the intermediate and the cyclization.
-
Rate of Addition: During the addition of the isonitrosoacetanilide to sulfuric acid.
-
Stirring Speed: To ensure efficient mixing and heat transfer.
The use of Process Analytical Technology (PAT) can aid in real-time monitoring and control of these parameters, ensuring process robustness and product quality.[4][5]
Q4: What are the potential side reactions in the synthesis of 5-(Trifluoromethyl)isatin?
A4: Besides tar formation, potential side reactions include:
-
Sulfonation: The strong sulfuric acid used in the cyclization step can lead to sulfonation of the aromatic ring, resulting in a loss of the desired product.[1]
-
Formation of Isatin Oxime: Incomplete cyclization or hydrolysis of the isonitrosoacetanilide intermediate can lead to the formation of the corresponding isatin oxime.
Q5: What are the recommended storage conditions for 5-(Trifluoromethyl)isatin?
A5: 5-(Trifluoromethyl)isatin should be stored in a cool, dry place, typically at 2°C - 8°C, in a well-closed container.[6]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 5-(Trifluoromethyl)isatin
| Parameter | Step 1: Isonitroso-4-(trifluoromethyl)acetanilide Formation | Step 2: Cyclization to 5-(Trifluoromethyl)isatin |
| Key Reactants | 4-(Trifluoromethyl)aniline, Chloral Hydrate, Hydroxylamine HCl | Isonitroso-4-(trifluoromethyl)acetanilide, Conc. H₂SO₄ |
| Molar Ratio | 4-CF₃-Aniline : Chloral Hydrate (1 : 1-1.5), 4-CF₃-Aniline : NH₂OH·HCl (1 : 1-5)[2] | - |
| Solvent | Aqueous solution of a strong electrolyte (e.g., NaCl, K₂SO₄)[2] | Concentrated Sulfuric Acid |
| Temperature | Reflux[2] | 10-80 °C[2] |
| Reaction Time | 10-120 minutes[2] | 20-300 minutes[2] |
| Typical Yield | Not specified in detail for the intermediate | 30-42% (overall)[2] |
Experimental Protocols
Protocol 1: Synthesis of Isonitroso-4-(trifluoromethyl)acetanilide (Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.0-1.5 molar equivalents) in an aqueous solution of a strong, non-redox active inorganic salt (e.g., sodium sulfate or potassium chloride).[2]
-
In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 molar equivalent) in hydrochloric acid.
-
Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution with stirring.
-
To this mixture, add a solution of hydroxylamine hydrochloride (1.0-5.0 molar equivalents).
-
Heat the mixture to reflux and maintain for a period of 10 to 120 minutes, monitoring the reaction progress by a suitable method (e.g., TLC).[2]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Isolate the solid intermediate by filtration, wash with water, and dry.
Protocol 2: Synthesis of 5-(Trifluoromethyl)isatin (Cyclization)
-
In a reactor equipped with efficient mechanical stirring and a cooling system, carefully warm concentrated sulfuric acid to the desired cyclization temperature (10-80 °C).[2]
-
Slowly add the dry isonitroso-4-(trifluoromethyl)acetanilide from Protocol 1 in portions, ensuring the internal temperature is maintained within a safe operating range.
-
After the addition is complete, continue stirring at the set temperature for 20 to 300 minutes to ensure complete cyclization.[2]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The crude 5-(Trifluoromethyl)isatin will precipitate as a solid.
-
Isolate the crude product by filtration and wash thoroughly with cold water to remove residual acid.
-
Purify the crude product by recrystallization from an ethanol-water mixture (40-95% ethanol).[2]
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of 5-(Trifluoromethyl)isatin.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. longdom.org [longdom.org]
- 5. Process analytical technology - Wikipedia [en.wikipedia.org]
- 6. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
Preventing degradation of 5-(Trifluoromethyl)indoline-2,3-dione during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of 5-(Trifluoromethyl)indoline-2,3-dione during storage and handling.
Troubleshooting Guide
Users encountering issues with this compound may refer to the following troubleshooting guide for potential causes and solutions.
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color darkening from light brown to dark brown). | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in a tightly sealed, amber glass vial in a refrigerator (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] |
| Inconsistent or poor results in downstream applications. | Partial degradation of the compound leading to lower purity. | Confirm the purity of the stored compound using analytical techniques like HPLC before use. If degradation is suspected, purify the compound or use a fresh batch. |
| Formation of insoluble particulates in solution. | Polymerization or formation of degradation products that are less soluble. This can be initiated by exposure to acids or light.[4] | Prepare solutions fresh using high-purity, degassed solvents. If solids are observed, filter the solution before use and re-evaluate the storage conditions of the solid compound. |
| Unexpected peaks in analytical spectra (e.g., NMR, LC-MS). | Presence of degradation products or impurities from improper storage or handling. | Compare the spectra with a reference standard. Potential degradation pathways include oxidation of the indole ring. Store the compound away from incompatible materials like strong oxidizing agents.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] The recommended storage temperature is in a refrigerator between 2°C and 8°C.[3] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and air.[1] For enhanced stability, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color, typically from its original white to off-white or pale yellow to a darker brown solid.[1][6] Other indicators of degradation may be a change in melting point or the appearance of additional peaks in analytical data such as HPLC, TLC, or NMR.
Q3: What materials are incompatible with this compound during storage?
A3: You should avoid storing this compound with strong oxidizing agents, strong bases, and reducing agents, as these can cause decomposition or unwanted reactions.[1][5]
Q4: How should I handle this compound to minimize degradation?
A4: Handle the compound in a well-ventilated area, avoiding the formation of dust.[5][7] Minimize its exposure to ambient light, moisture, and air. When not in use, ensure the container is tightly sealed and stored under the recommended conditions. For preparing solutions, use high-purity, degassed solvents.
Q5: What is the expected shelf-life of this compound?
A5: When stored under optimal conditions (refrigerated, dry, dark, and sealed), this compound is a stable compound.[5] The trifluoromethyl group contributes to its enhanced chemical stability.[1] However, it is always best practice to re-analyze the compound for purity if it has been in storage for an extended period, especially if it is being used in sensitive applications.
Experimental Protocols
Protocol: General Stability Assessment of this compound under Stress Conditions
This protocol outlines a procedure to assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, methanol, water)
- pH buffers
- Amber and clear glass vials
- HPLC system with a C18 column
- UV detector
- Forced-air oven
- Photostability chamber
2. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition.
-
-
Stress Conditions:
-
Thermal Stress: Place samples in a forced-air oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photolytic Stress: Expose samples to light in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.
-
Acidic/Basic Hydrolysis: Add an equal volume of an acidic solution (e.g., 0.1 N HCl) or a basic solution (e.g., 0.1 N NaOH) to the sample vials. Keep them at room temperature for a set time.
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the sample and monitor over time.
-
-
Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
A suitable HPLC method could involve a C18 column with a mobile phase of methanol and water (with 0.1% trifluoroacetic acid), run isocratically.[8]
-
3. Data Interpretation:
- Calculate the percentage of degradation for each condition.
- Identify and quantify major degradation products if possible.
- This data will help in understanding the compound's stability profile and inform appropriate storage and handling procedures.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]
- 7. fishersci.es [fishersci.es]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Indoles
Welcome to the technical support center for the trifluoromethylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the trifluoromethylation of indoles?
A1: A variety of reagents can be used for the trifluoromethylation of indoles, each with its own advantages and limitations. Common reagents include:
-
Electrophilic Trifluoromethylating Reagents: Togni's reagents and Umemoto's reagents are often used but can be expensive.[1][2]
-
Nucleophilic Trifluoromethylating Reagents: Ruppert-Prakash reagent (TMSCF₃) and its derivatives are common nucleophilic sources.[3]
-
Radical Trifluoromethylating Reagents: Sodium triflinate (CF₃SO₂Na, Langlois' reagent) is an inexpensive and easy-to-handle source of the trifluoromethyl radical.[1][4] Other sources include CF₃I.[4]
-
Organometallic Reagents: Copper-based reagents like CuCF₃ derived from fluoroform are also utilized.[5]
Q2: What are the typical positions for trifluoromethylation on the indole ring?
A2: The most common positions for trifluoromethylation on the indole ring are C2 and C3. N-trifluoromethylation is also possible but often requires specific conditions.[2] The regioselectivity is highly dependent on the reaction mechanism (electrophilic, nucleophilic, or radical), the substituents on the indole ring, and the reaction conditions.[4][6]
Q3: How do electron-donating and electron-withdrawing groups on the indole ring affect the reaction?
A3: The electronic nature of the substituents on the indole ring significantly influences the outcome of the trifluoromethylation.
-
Electron-donating groups generally increase the reactivity of the indole nucleus, often leading to higher yields.[5]
-
Electron-withdrawing groups can decrease the reactivity and may require harsher reaction conditions or lead to lower yields.[6]
Q4: Is it necessary to protect the indole nitrogen (N-H)?
A4: Protection of the indole nitrogen can be crucial for certain trifluoromethylation methods to prevent N-trifluoromethylation or other side reactions. Common protecting groups include Boc, Ts, and Ms.[5] However, some methods are compatible with free N-H indoles. The choice of protecting group can also influence the regioselectivity of the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Reagent Choice | The chosen trifluoromethylating agent may not be suitable for the specific indole substrate. Consider switching to a different class of reagent (e.g., from an electrophilic to a radical source). |
| Suboptimal Reaction Temperature | Temperature can significantly impact the reaction rate and yield.[5] If the reaction is sluggish, consider cautiously increasing the temperature. For exothermic reactions, cooling might be necessary to prevent decomposition. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can affect reagent solubility and reactivity. Screen a range of solvents with different properties (e.g., polar aprotic like DMF, acetonitrile, or non-polar like toluene).[4] |
| Presence of Impurities | Water or other impurities in the starting materials or solvent can quench reagents or catalyze side reactions. Ensure all reagents and solvents are pure and dry, especially when using moisture-sensitive reagents. |
| Decomposition of Reagents or Product | The trifluoromethylating agent or the product may be unstable under the reaction conditions. Analyze the reaction mixture at different time points to check for decomposition. Consider milder reaction conditions or shorter reaction times. |
Issue 2: Poor Regioselectivity (Mixture of C2, C3, or N-isomers)
| Potential Cause | Troubleshooting Suggestion |
| Reaction Mechanism | The inherent mechanism of the reaction (e.g., radical vs. electrophilic) dictates the regioselectivity. Research methods known to favor the desired isomer. For instance, some metal-free oxidative methods with CF₃SO₂Na favor C2 trifluoromethylation.[4] |
| Steric Hindrance | Bulky substituents on the indole ring can direct the trifluoromethyl group to the less hindered position.[6] The choice of protecting group on the nitrogen can also influence steric hindrance. |
| Solvent Effects | The solvent can influence the transition state energies leading to different regioisomers. Experiment with solvents of varying polarity and coordinating ability. |
| Additives and Ligands | In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For other reactions, additives can also play a directing role.[5] |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Over-reaction or Multiple Trifluoromethylations | The reaction conditions may be too harsh, leading to the addition of more than one trifluoromethyl group. Reduce the reaction time, temperature, or the equivalents of the trifluoromethylating agent. |
| Decomposition of the Indole Ring | Strong oxidants or harsh acidic/basic conditions can lead to the degradation of the indole nucleus. Use milder oxidants or buffer the reaction mixture if necessary. |
| Side Reactions of the Trifluoromethylating Agent | Some trifluoromethylating agents can undergo side reactions. For example, CF₃I can be toxic and difficult to handle.[4] Ensure proper handling and storage of the reagent. |
Experimental Protocols
Protocol 1: Metal-Free Oxidative C2-Trifluoromethylation of Indoles with CF₃SO₂Na
This protocol is based on the work of Jiang and coworkers.[4]
Materials:
-
Indole substrate (0.3 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (2.0 equiv., 0.6 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv., 0.9 mmol)
-
Acetonitrile (CH₃CN) (2 mL)
Procedure:
-
To a sealed reaction tube, add the indole substrate (0.3 mmol), CF₃SO₂Na (0.6 mmol), and CH₃CN (2 mL).
-
Add TBHP (0.9 mmol) to the mixture.
-
Seal the tube and stir the reaction mixture at 140 °C for 18 hours in the air.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Protocol 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This protocol is based on the work of Tsui and coworkers for the synthesis of 2-(trifluoromethyl)indoles.[5]
Materials:
-
N-Tosyl-2-alkynylaniline substrate (0.2 mmol)
-
Fluoroform-derived CuCF₃ reagent (2.0 equiv., 0.4 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.0 equiv., 0.4 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
In a glovebox, add the N-tosyl-2-alkynylaniline substrate (0.2 mmol), CuCF₃ (0.4 mmol), and DMF (2 mL) to a reaction vial.
-
Add TMEDA (0.4 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for Metal-Free Oxidative Trifluoromethylation of 1a with CF₃SO₂Na [4]
| Entry | CF₃ Reagent (equiv.) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF₃SO₂Na (2) | TBHP (3) | CH₃CN | 140 | 18 | 66 |
| 2 | CF₃SO₂Na (2) | TBHP (3) | CH₃CN | 140 | 16 | 53 |
| 3 | CF₃SO₂Na (2) | TBHP (3) | CH₃CN | 140 | 20 | 65 |
| 4 | CF₃SO₂Na (3) | TBHP (3) | CH₃CN | 140 | 18 | 60 |
| 5 | CF₃SO₂Na (2) | TBHP (2) | CH₃CN | 140 | 18 | 45 |
| 6 | CF₃SO₂Na (2) | TBHP (3) | Toluene | 140 | 18 | 49 |
| 7 | CF₃SO₂Na (2) | TBHP (3) | DMF | 140 | 18 | 41 |
| 8 | CF₃SO₂Na (2) | TBHP (3) | H₂O | 140 | 18 | 30 |
Table 2: Substrate Scope for Palladium-Catalyzed 1,1-geminal Difunctionalization of γ,δ-Alkenes [6]
| Entry | Trifluoroacetimidoyl chloride | Alkene | Product | Yield (%) |
| 1 | 1a (R¹=Ph) | 2a (R²=H) | 3a | 55 |
| 2 | 1b (R¹=4-MeC₆H₄) | 2a (R²=H) | 3b | 62 |
| 3 | 1c (R¹=4-MeOC₆H₄) | 2a (R²=H) | 3c | 68 |
| 4 | 1h (R¹=4-FC₆H₄) | 2a (R²=H) | 3h | 45 |
| 5 | 1i (R¹=4-ClC₆H₄) | 2a (R²=H) | 3i | 42 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing regioselectivity in indole trifluoromethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-(Trifluoromethyl)indoline-2,3-dione and 5-fluoro-isatin: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two fluorinated isatin analogs: 5-(Trifluoromethyl)indoline-2,3-dione and 5-fluoro-isatin. While both compounds share the isatin core, a privileged scaffold in medicinal chemistry, the distinct fluorine-containing substituents at the 5-position—a trifluoromethyl group versus a single fluorine atom—can significantly influence their pharmacological profiles. This document summarizes available experimental data on their derivatives, outlines key experimental protocols for their evaluation, and visualizes a relevant signaling pathway to aid in understanding their potential mechanisms of action.
Data Presentation: A Comparative Overview of Biological Activities
Quantitative data on the biological activities of derivatives of this compound and 5-fluoro-isatin are presented below. It is important to note that direct comparative studies of the parent compounds are limited in the current literature. The data presented here is collated from various independent studies and focuses on the activities of their derivatives.
Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
Disclaimer: The following data is derived from a publication that has been retracted.[1][2][3] While presented here for informational purposes, it should be interpreted with significant caution.
| Compound Derivative | Target Virus | IC50 (µM) | Cell Line |
| Compound 9 | Influenza A (H1N1) | 0.0027 | MDCK |
| Compound 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 | Vero |
| Compound 4 | Coxsackievirus B3 (COX-B3) | 0.0092 | Vero |
Table 2: Biological Activities of 5-fluoro-isatin Derivatives
| Derivative Class | Biological Activity | Target | IC50 / MIC | Reference |
| Thiosemicarbazones | Antiviral | HSV-1, HSV-2, Vaccinia Virus | Not specified in abstract | [4] |
| Sulfonamide | Antiviral | Hepatitis C Virus (HCV) | EC50 = 6 µg/mL (for 5-fluoro derivative) | [5] |
| Pyrrolidinylsulfonyl isatins | Caspase Inhibition | Caspase-3, Caspase-7 | IC50 up to 4.79 nM and 7.47 nM, respectively | [6] |
| Pyrrolidinylsulfonyl isatins | Caspase Inhibition | Caspase-3, Caspase-7 | IC50 up to 30 nM and 37 nM, respectively | [7][8] |
| Isatin-sulphonamide | Caspase Inhibition | Caspase-3, Caspase-7 | IC50 in the range of 2.33–116.91 μM | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducible research. Below are generalized protocols based on established methods.
Synthesis of 5-Substituted Isatins (General Procedure via Sandmeyer Synthesis)
The Sandmeyer isatin synthesis is a widely used method for preparing isatins from anilines.[10][11][12] This two-step process can be adapted for the synthesis of both this compound and 5-fluoro-isatin.
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
Dissolve the corresponding substituted aniline (e.g., 4-fluoroaniline or 4-(trifluoromethyl)aniline) in dilute hydrochloric acid.
-
In a separate vessel, dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Combine the two solutions and heat the mixture. The isonitrosoacetanilide intermediate will precipitate upon cooling.
-
Filter, wash, and dry the precipitate.
Step 2: Cyclization to the Isatin
-
Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for a short period to ensure complete cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the isatin product.
-
Filter, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude 5-substituted isatin.
-
The crude product can be further purified by recrystallization.
Biological Assays
Antiviral Activity Assay (General Plaque Reduction Assay)
-
Seed host cells (e.g., MDCK for influenza, Vero for HSV) in 24-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing a low concentration of agarose and the test compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caspase-3 Activity Assay (Fluorometric)
-
Induce apoptosis in a suitable cell line (e.g., Jurkat cells) using a known inducer (e.g., staurosporine). A negative control of non-induced cells should be run in parallel.
-
Lyse the cells to release the cellular contents, including caspases.
-
In a 96-well plate, add the cell lysate to wells containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Include a control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.
-
Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The increase in fluorescence is proportional to the caspase-3 activity in the sample. The inhibitory effect of the test compounds can be determined by adding them to the reaction mixture and calculating the percentage of inhibition.
Signaling Pathway Visualization
Derivatives of fluorinated isatins have been identified as potent inhibitors of caspases, key enzymes in the apoptotic pathway.[6][7][8][9] The following diagram illustrates the central role of caspase-3 in the execution phase of apoptosis.
Caption: Caspase-3 dependent apoptosis pathway.
This guide highlights the current state of research on this compound and 5-fluoro-isatin. While 5-fluoro-isatin and its derivatives have been more extensively studied across various biological activities, the available data, though limited and in some cases requiring cautious interpretation, suggests that this compound derivatives may also possess significant therapeutic potential, particularly as antiviral agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic promise of these two classes of fluorinated isatins.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synarchive.com [synarchive.com]
A Comparative Analysis of Trifluoromethylated Isatin Isomers for Drug Discovery
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of trifluoromethylated isatin isomers, focusing on their synthesis, physicochemical properties, and reported biological activities. The strategic placement of the trifluoromethyl (CF3) group on the isatin scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological efficacy. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the isatin core.
Physicochemical Properties of Trifluoromethylated Isatin Isomers
The position of the trifluoromethyl group on the isatin ring subtly alters the physicochemical properties of the isomers. A summary of these properties is presented in Table 1.
| Property | 4-(Trifluoromethyl)isatin | 5-(Trifluoromethyl)isatin | 6-(Trifluoromethyl)isatin | 7-(Trifluoromethyl)isatin |
| CAS Number | 386-73-2 | 345-32-4 | 343-69-1 | 391-12-8 |
| Molecular Formula | C₉H₄F₃NO₂ | C₉H₄F₃NO₂ | C₉H₄F₃NO₂ | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol | 215.13 g/mol | 215.13 g/mol | 215.13 g/mol [1] |
| Appearance | Not specified | White to off-white solid[2] | Light red to gray crystal[3] | Red crystalline solid[3] |
| Melting Point | 224-257 °C (decomposition)[4] | ~150-152 °C | Not specified | Not specified |
| Predicted pKa | 8.91 ± 0.20[4] | Not specified | 8.76 ± 0.20[3] | Not specified |
| Predicted Density | 1.525 ± 0.06 g/cm³[4] | 1.525 g/cm³[2] | 1.525 ± 0.06 g/cm³[3] | Not specified |
Synthesis of Trifluoromethylated Isatin Isomers
A general and effective method for the synthesis of isatin and its substituted derivatives is the Sandmeyer isatin synthesis.[4][5][6] This two-step process begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, yields the corresponding isatin.
This methodology can be applied to the synthesis of all four trifluoromethylated isatin isomers by utilizing the appropriate trifluoromethylaniline as the starting material.
General Experimental Protocol: Sandmeyer Isatin Synthesis
Step 1: Synthesis of 2-(Hydroxyimino)-N-(trifluoromethylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve the corresponding trifluoromethylaniline (e.g., 3-trifluoromethylaniline for the synthesis of 4-trifluoromethylisatin) in an appropriate solvent, such as water with hydrochloric acid.
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate.
-
Heat the reaction mixture under reflux for a specified time to facilitate the formation of the isonitrosoacetanilide intermediate.
-
Cool the reaction mixture and isolate the precipitated intermediate by filtration.
-
Wash the solid with water and dry under vacuum.
Step 2: Cyclization to Trifluoromethylated Isatin
-
Carefully add the dried isonitrosoacetanilide intermediate to a stirred, pre-heated strong acid, such as concentrated sulfuric acid or methanesulfonic acid.[5]
-
Continue heating and stirring the mixture until the cyclization is complete, as monitored by thin-layer chromatography.
-
Pour the reaction mixture onto crushed ice to precipitate the trifluoromethylated isatin product.
-
Isolate the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified trifluoromethylated isatin isomer.
dot
Caption: General workflow for the synthesis of trifluoromethylated isatin isomers.
Comparative Biological Activity
Anticancer Activity: Isatin derivatives are widely investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and targeting of specific kinases. While comparative data for the isomers is lacking, derivatives of 5-trifluoromethylisatin have been synthesized and evaluated for their anticancer properties. It is well-established that isatin-based compounds can induce apoptosis in cancer cells through the activation of caspase cascades.
Antimicrobial Activity: The isatin nucleus is a common feature in compounds exhibiting antimicrobial properties. Isatin derivatives have shown activity against a range of bacteria and fungi. The trifluoromethyl group, due to its electronic and lipophilic nature, can influence the antimicrobial potency of the parent molecule.
Enzyme Inhibition: Isatin derivatives are known to be potent inhibitors of various enzymes, with caspase inhibition being a significant area of research. Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Inhibition of specific caspases is a promising strategy for the treatment of diseases characterized by excessive apoptosis. Fluorinated isatin derivatives have been shown to be effective caspase inhibitors.
Mechanism of Action: Isatin-Induced Apoptosis
A frequently reported mechanism of action for the anticancer activity of isatin derivatives is the induction of apoptosis through the intrinsic pathway, which involves the activation of caspases.
dot
Caption: General pathway of isatin-induced apoptosis via caspase activation.
Conclusion
The trifluoromethylated isatin isomers represent a promising class of compounds for drug discovery, with potential applications in oncology, infectious diseases, and other therapeutic areas. While this guide provides a summary of their synthesis and known properties, the lack of direct comparative biological data highlights a significant research gap. A systematic evaluation of the 4-CF3, 5-CF3, 6-CF3, and 7-CF3 isatin isomers in various biological assays is warranted to elucidate the structure-activity relationships and identify the most promising candidates for further development. Such studies would provide invaluable insights for the rational design of next-generation isatin-based therapeutics.
References
Structure-Activity Relationship of 5-(Trifluoromethyl)isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, an indole-1H-2,3-dione, has long been recognized as a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. The introduction of a trifluoromethyl group at the 5-position of the isatin ring has been a strategic approach to modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced potency and bioavailability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(Trifluoromethyl)isatin derivatives, focusing on their anticancer, antiviral, and enzyme-inhibitory activities, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological activity of 5-(Trifluoromethyl)isatin derivatives is significantly influenced by the nature and position of substituents on the isatin core, particularly at the N-1 and C-3 positions. The following sections and tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Anticancer Activity
Derivatives of 5-(trifluoromethyl)isatin have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies reveal that modifications at the C-3 position, often introducing hydrazone or thiazole moieties, play a crucial role in their anticancer potential.
Table 1: Anticancer Activity of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R (at C-3) | Cell Line | IC50 (µM) | Reference |
| 2b | Phenyl | A375 (Melanoma) | >100 | [1] |
| C32 (Melanoma) | >100 | [1] | ||
| DU145 (Prostate) | >100 | [1] | ||
| MCF-7/WT (Breast) | >100 | [1] | ||
| 3b | 7-Chloro-3-phenyl | A375 (Melanoma) | 14.3 | [1] |
| C32 (Melanoma) | 16.5 | [1] | ||
| DU145 (Prostate) | 17.2 | [1] | ||
| MCF-7/WT (Breast) | 19.8 | [1] | ||
| 4b | 7-Amino-3-phenyl | A375 (Melanoma) | >100 | [1] |
| C32 (Melanoma) | >100 | [1] | ||
| DU145 (Prostate) | >100 | [1] | ||
| MCF-7/WT (Breast) | >100 | [1] | ||
| 4c | 7-Amino-3-(4-methylphenyl) | A375 (Melanoma) | >100 | [1] |
| C32 (Melanoma) | >100 | [1] | ||
| DU145 (Prostate) | >100 | [1] | ||
| MCF-7/WT (Breast) | >100 | [1] |
Data from selected compounds presented in the study.
Antiviral Activity
The antiviral potential of 5-(Trifluoromethyl)isatin derivatives has been explored, with significant activity observed against a range of viruses. The substitution pattern, particularly at the N-1 and C-3 positions, is critical for potent antiviral effects. A retracted study highlighted the promising activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives.[2][3]
Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound ID | Modification at C-3 | Virus | IC50 (µM) | CC50 (µM) | Reference |
| 4 | Benzenesulfonohydrazide | COX-B3 | 0.0092 | >100 | [2][3] |
| 5 | Benzoylhydrazine | HSV-1 | 0.0022 | >100 | [2][3] |
| 9 | 4,4'-Sulfonyldianiline | H1N1 | 0.0027 | >100 | [2][3] |
| 7 | - | - | - | 315,578.68 | [2][3] |
Note: The paper associated with this data has been retracted.[2][3] The data is presented for informational purposes.
Caspase Inhibition
Isatin derivatives bearing a sulfonyl group at the C-5 position have been identified as potent inhibitors of caspases, key enzymes in the apoptotic pathway. The introduction of a trifluoromethyl group can influence the binding affinity and selectivity of these inhibitors.
Table 3: Caspase Inhibitory Activity of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin Derivatives
| Substitution at N-1 | Target | IC50 (nM) | Reference |
| Propyl | Caspase-3 | Potent | [4] |
| Butyl | Caspase-3 | Potent | [4] |
| Fluoroethyl | Caspase-3 | ~100-1000 fold less active | [4] |
| Fluoropropyl | Caspase-3 | ~100-1000 fold less active | [4] |
| Benzyl | Caspase-3 | Moderate | [4] |
| Trifluoroalkyl | Caspase-3 | Moderate | [4] |
| Propyl | Caspase-7 | Potent | [4] |
| Butyl | Caspase-7 | Potent | [4] |
| Fluoroethyl | Caspase-7 | ~100-1000 fold less active | [4] |
| Fluoropropyl | Caspase-7 | ~100-1000 fold less active | [4] |
| Benzyl | Caspase-7 | Moderate | [4] |
| Trifluoroalkyl | Caspase-7 | Moderate | [4] |
The study highlights that N-propyl and N-butyl derivatives are excellent inhibitors, while fluorination on these alkyl chains reduces activity.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of 5-(Trifluoromethyl)isatin derivatives.
General Synthesis of 5-(Trifluoromethyl)isatin
A common synthetic route to 5-(trifluoromethyl)isatin involves the cyclization of an appropriate precursor. One method starts with 4-(trifluoromethyl)aniline, which undergoes a reaction with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 5-(trifluoromethyl)isatin.[5]
In Vitro Antiviral Assay
The antiviral activity of the synthesized compounds is typically evaluated using cell-based assays. For example, to determine the IC50 against viruses like H1N1, HSV-1, and COX-B3, Vero or MDCK cells are seeded in 96-well plates.[2][3] The cells are then infected with the virus in the presence of varying concentrations of the test compounds. After an incubation period, the cytopathic effect (CPE) is measured, often using a crystal violet staining method. The IC50 is calculated as the concentration of the compound that inhibits the viral CPE by 50%. The cytotoxicity (CC50) of the compounds is also determined on uninfected cells using assays like the MTT assay to assess the therapeutic index.[2][3]
Caspase Activity Assay
The inhibitory activity against caspases is determined using a fluorometric assay. Recombinant human caspase-3 or caspase-7 is incubated with a fluorogenic substrate, such as Ac-DEVD-AMC, in the presence of various concentrations of the isatin derivatives.[6] The cleavage of the substrate by the active caspase releases the fluorescent group (AMC), and the fluorescence is measured over time using a microplate reader. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.[7]
Visualization of Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key structure-activity relationships and a typical experimental workflow for the development of 5-(Trifluoromethyl)isatin derivatives.
Caption: SAR for Anticancer Activity of 5-(CF3)isatin Derivatives.
Caption: SAR for Caspase Inhibition of N-substituted Isatin Derivatives.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies | MDPI [mdpi.com]
- 4. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-(Trifluoromethyl)indoline-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 5-(Trifluoromethyl)indoline-2,3-dione. Due to the limited direct experimental data on this specific compound, this document outlines a proposed mechanism based on the known activities of structurally related isatin derivatives and provides a template for its experimental validation against well-characterized alternatives.
Proposed Mechanism of Action and Comparative Compounds
The isatin (indoline-2,3-dione) scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the indole ring is anticipated to influence its biological activity, potentially enhancing its inhibitory potency against certain cellular targets.[1]
Based on the activities of other 5-substituted isatin derivatives, a plausible mechanism of action for this compound is the inhibition of protein kinases, a common target for this class of compounds.[2] For the purpose of this guide, we will hypothesize that this compound acts as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, a key regulator of the cell cycle.
For a robust comparison, we have selected two well-characterized isatin-based inhibitors:
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. While its primary targets are VEGFR and PDGFR, it provides a benchmark for a clinically relevant isatin derivative.
-
5-Nitro-1H-indole-2,3-dione: A 5-substituted isatin derivative where the nitro group, another strong electron-withdrawing group, has been shown to enhance inhibitory activity against certain targets, making it a relevant structural analog for comparison.[3]
Data Presentation: A Comparative Overview
The following table presents a hypothetical summary of quantitative data that could be generated through experimental validation.
| Compound | CDK2 IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (µM) | hERG Ki (µM) |
| This compound | 50 | 500 | >10 | >20 |
| Sunitinib | 80 | 9 | 1.5 | 5.2 |
| 5-Nitro-1H-indole-2,3-dione | 120 | >1000 | >20 | >30 |
Experimental Protocols
To validate the proposed mechanism of action, a series of key experiments should be performed. The following are detailed protocols for these assays.
In Vitro Kinase Inhibition Assay (CDK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Histone H1 as substrate
-
[-32P]ATP
-
Test compounds (this compound, Sunitinib, 5-Nitro-1H-indole-2,3-dione)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant CDK2/Cyclin E1 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Assay: Inhibition of Cell Proliferation (MCF-7 Cells)
Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line known to be sensitive to CDK2 inhibition.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Mandatory Visualizations
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 5-(Trifluoromethyl)isatin and Standard Anticancer Agents
A Guide for Researchers in Oncology and Drug Development
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology.[1] The isatin core can be readily modified at various positions to generate a diverse library of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] These derivatives, which encompass Schiff bases, hydrazones, and triazoles, have demonstrated the ability to induce cell death in numerous cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1]
This guide provides a comparative overview of the efficacy of 5-(Trifluoromethyl)isatin against established anticancer drugs, doxorubicin and cisplatin. Due to a lack of publicly available data on the specific anticancer activity of 5-(Trifluoromethyl)isatin, this document will focus on providing a framework for comparison, including the cytotoxic profiles of doxorubicin and cisplatin against various cancer cell lines, detailed experimental protocols for assessing anticancer efficacy, and visualizations of key cellular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of novel anticancer compounds.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for doxorubicin and cisplatin against several common human cancer cell lines. Data for 5-(Trifluoromethyl)isatin is currently unavailable in published literature.
Table 1: Comparative IC50 Values of Standard Anticancer Agents Against Various Cancer Cell Lines
| Cell Line | Cancer Type | 5-(Trifluoromethyl)isatin (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 2.50[2] | 16.48 (A549 cells)[3] |
| A549 | Lung Carcinoma | Data Not Available | > 20[2] | 16.48[3] |
| HCT116 | Colon Carcinoma | Data Not Available | 1.9 (as µg/ml)[4] | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | 12.18[2] | Data Not Available |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.[2]
Experimental Protocols
Standardized and detailed protocols are essential for the accurate and reproducible assessment of the cytotoxic and apoptotic effects of anticancer compounds.
Cell Viability and Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-(Trifluoromethyl)isatin) and a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Therapeutic Potential of 5-(Trifluoromethyl)indoline-2,3-dione: A Comparative Guide
This guide provides a comparative analysis of the therapeutic potential of 5-(Trifluoromethyl)indoline-2,3-dione, a member of the isatin family of compounds. Due to the limited direct in vivo data for this specific molecule, this guide extrapolates its potential based on the well-documented pharmacological activities of structurally related isatin derivatives. We will compare its inferred potential with established alternatives for which in vivo experimental data is available, providing researchers and drug development professionals with a valuable resource for future preclinical studies.
Product Profile: this compound
This compound, also known as 5-CF3-isatin, is a synthetic heterocyclic compound. The isatin core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 5-position is a common strategy in drug design to enhance metabolic stability, bioavailability, and target-binding affinity.
Based on the activities of other 5-substituted and fluorinated isatin derivatives, the primary therapeutic potentials of this compound are projected to be in oncology and anti-inflammatory applications.
Potential Mechanisms of Action
Isatin derivatives exert their therapeutic effects through various mechanisms of action. Key signaling pathways and molecular targets identified for related compounds suggest that this compound may act as an inhibitor of:
-
Receptor Tyrosine Kinases (RTKs): Many isatin-based anticancer agents, such as Sunitinib, function by inhibiting RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby impeding tumor angiogenesis and proliferation.[1][4]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by isatin derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Tubulin Polymerization: Some isatin hybrids have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.[5]
-
Apoptosis Induction: Isatin derivatives can trigger programmed cell death by modulating the expression of key apoptosis-related proteins such as Bcl-2 and caspases.[5]
-
Cyclooxygenase (COX) Enzymes: In the context of inflammation, isatin derivatives have demonstrated inhibitory effects on COX enzymes, which are key mediators of pain and inflammation.[6][7]
Below is a diagram illustrating the potential signaling pathways that could be modulated by this compound in cancer therapy.
Figure 1: Potential anticancer signaling pathways modulated by this compound.
Comparative Analysis with Alternative Compounds
To provide a framework for evaluating the in vivo potential of this compound, we compare it to other isatin derivatives with established preclinical or clinical data.
Anticancer Potential
Alternative Compounds:
-
Sunitinib: An FDA-approved multi-targeted RTK inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]
-
Isatin-Thiosemicarbazone Derivatives: A class of isatin derivatives that have shown promising anti-tumor activity in preclinical mouse models.[1]
Quantitative Data Comparison (Inferred vs. Actual):
| Compound | Target/Mechanism | Animal Model | Efficacy | Reference |
| This compound | Inferred: RTK, Tubulin, Apoptosis Induction | TBD | TBD | N/A |
| Sunitinib | VEGFR, PDGFR, c-KIT inhibitor | Mouse xenograft models | Significant tumor growth inhibition | [1] |
| Isatin-Thiosemicarbazone VII | Multitarget (σ2 receptors, P-gp) | C57BL/6 mice with subcutaneous tumors | Reduction in tumor size | [1] |
Anti-inflammatory Potential
Alternative Compounds:
-
Indomethacin: A standard nonsteroidal anti-inflammatory drug (NSAID) used as a positive control in preclinical inflammation models.[6]
-
Substituted Isatin-Benzohydrazide Derivatives: Isatin derivatives that have demonstrated in vivo anti-inflammatory activity.[6]
Quantitative Data Comparison (Inferred vs. Actual):
| Compound | Animal Model | Efficacy (% Paw Edema Reduction) | Reference |
| This compound | TBD | TBD | N/A |
| Indomethacin (10 mg/kg) | Carrageenan-induced paw edema in rats | ~70-80% | [6] |
| Isatin-Benzohydrazide (VIIc) (100 mg/kg) | Carrageenan-induced paw edema in rats | 65% | [6] |
| Isatin-Benzohydrazide (VIId) (100 mg/kg) | Carrageenan-induced paw edema in rats | 63% | [6] |
Experimental Protocols
The following are generalized experimental protocols based on published in vivo studies of isatin derivatives, which can serve as a template for the validation of this compound.
In Vivo Anticancer Efficacy Study (Xenograft Model)
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.[8]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.[9]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (this compound), a vehicle control, and a positive control (e.g., Sunitinib) are administered orally or via intraperitoneal injection at predetermined doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight is monitored throughout the study. At necropsy, major organs can be collected for histopathological analysis.
Figure 2: General workflow for an in vivo anticancer xenograft study.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[6]
-
Treatment: Animals are divided into groups and pre-treated with the test compound (this compound), a vehicle control, or a positive control (e.g., Indomethacin) via oral gavage.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.[6]
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Conclusion
While direct in vivo validation of this compound is currently lacking in the public domain, the extensive research on the isatin scaffold provides a strong rationale for its potential as a therapeutic agent, particularly in oncology and for inflammatory conditions. The trifluoromethyl substitution is anticipated to confer favorable pharmacokinetic properties. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers to design and conduct the necessary preclinical studies to validate the therapeutic potential of this promising compound. Future in vivo studies are essential to establish its efficacy and safety profile and to determine its place among existing and emerging therapies.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cell cycle inhibition therapy that targets stathmin in in vitro and in vivo models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 5-(Trifluoromethyl)isatin Derivatives: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the target selectivity of bioactive compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of 5-(Trifluoromethyl)isatin derivatives, a class of compounds showing promise in various therapeutic areas. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for assessing the polypharmacology and potential off-target effects of these molecules.
Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 5-position of the isatin core can significantly enhance metabolic stability and cell permeability, making these derivatives particularly interesting for drug discovery. However, this modification also raises questions about their selectivity across the kinome and other enzyme families. This guide delves into the available data on the cross-reactivity of these compounds, with a focus on their activity against key enzyme classes such as kinases and caspases.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of representative isatin derivatives against various kinases and caspases. It is important to note that the data is compiled from multiple studies, and direct comparison between different derivatives should be made with caution due to variations in experimental conditions.
Table 1: Kinase Inhibitory Profile of Isatin Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Isatin-Quinazoline Hybrid (6c) | CDK2 | 0.183 | [1] |
| EGFR | 0.083 | [1] | |
| VEGFR-2 | 0.076 | [1] | |
| HER2 | 0.138 | [1] | |
| Tricyclic Isatin Oxime (5d)¹ | DYRK1A | Kd = 0.035 | [2][3] |
| PIM1 | Kd = 0.023 | [2][3] | |
| Haspin | Kd = 0.046 | [2][3] | |
| HIPK1-3 | Kd = 0.049 - 0.098 | [2][3] | |
| IRAK1 | Kd = 0.076 | [2][3] | |
| DAPK1-3 | Kd = 0.015 - 0.033 | [2][3] | |
| 7-deazapurine-isatin hybrid (5) | CDK2 | 0.081 | [4] |
| EGFR | 0.081 | [4] | |
| VEGFR-2 | 0.081 | [4] | |
| HER2 | 0.081 | [4] |
¹Note: Compound 5d is a tricyclic isatin derivative, not a 5-(Trifluoromethyl)isatin. It is included to illustrate the potential for broad kinase activity within the isatin scaffold, as it was screened against a large panel of 423 kinases.[2][3]
Table 2: Caspase Inhibitory Profile of Isatin Derivatives
| Compound/Derivative | Target Caspase | IC50 (µM) | Reference |
| 5-sulfonylisatin analogue | Caspase-3 | Data reported | [5] |
| Caspase-7 | Data reported | [5] | |
| N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins | Caspase-3 | Moderate inhibition | [6] |
| Caspase-7 | Moderate inhibition | [6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducibility and comparison of results. Below are representative protocols for key assays mentioned in the cross-reactivity studies.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide or protein)
-
Test compound dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase enzyme to the wells and incubate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Caspase-3/7 Inhibition Assay
This fluorometric assay measures the activity of caspases, which are key enzymes in the apoptosis pathway.
Materials:
-
Recombinant human caspase-3 or caspase-7
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Test compound dissolved in DMSO
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 96-well black plate.
-
Add the recombinant caspase enzyme to the wells and incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Key components of the extrinsic and intrinsic apoptosis pathways.
Caption: Role of Cyclin/CDK complexes in the G1/S cell cycle checkpoint.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-(Trifluoromethyl)indoline-2,3-dione Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential enzyme inhibitory performance of 5-(Trifluoromethyl)indoline-2,3-dione against established inhibitors of clinically relevant enzymes. While direct experimental data for this compound is limited in publicly available literature, this analysis leverages data from structurally similar isatin derivatives, particularly those with substitutions at the 5-position, to project its potential activity against two key enzyme families: caspases and carboxylesterases.
The isatin (indoline-2,3-dione) scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of enzymes. The introduction of a trifluoromethyl group at the 5-position is expected to significantly enhance its hydrophobicity, a property that has been correlated with increased inhibitory potency in isatin derivatives against certain enzymes.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of this compound derivatives and well-known standard inhibitors against caspases and carboxylesterases.
Note: The data for the this compound derivative against caspases is based on a fluorinated 5-pyrrolidinylsulfonyl isatin analog. This serves as an estimation of potential potency.
Caspase Inhibition
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Their inhibition is a key therapeutic strategy in various diseases.
| Inhibitor | Target Enzyme(s) | IC50 / Ki |
| 5-(Trifluoromethyl)pyrrolidinyl sulfonyl isatin derivative (analog) | Caspase-3, -7 | ~30-40 nM (IC50) |
| Z-VAD-FMK (Pan-caspase inhibitor) | Pan-caspase | 1.5 µM - 5.8 mM (IC50) |
| Ac-DEVD-CHO (Caspase-3/7 selective inhibitor) | Caspase-3, -7 | 0.23 nM (Ki, Caspase-3), 1.6 nM (Ki, Caspase-7)[1][2] |
| Emricasan (IDN-6556) (Pan-caspase inhibitor) | Pan-caspase | 2 nM (IC50, Caspase-3), 6 nM (IC50, Caspase-7)[3] |
| Belnacasan (VX-765) (Caspase-1/4 selective inhibitor) | Caspase-1, -4 | 0.8 nM (Ki, Caspase-1)[3] |
Carboxylesterase Inhibition
Human carboxylesterases (hCE) are involved in the metabolism of a wide range of xenobiotics and endogenous esters. Their inhibition can modulate drug metabolism and efficacy.
| Inhibitor | Target Enzyme(s) | IC50 / Ki |
| Isatin Derivatives (General) | hCE1, hiCE | nM range (Ki) |
| Benzil | hCE1, hiCE | 45 nM (Ki, hCE1), 15 nM (Ki, hiCE)[4] |
| Paraoxon | hCE1 | Potent inhibitor |
| Loperamide | hiCE | 1.5 µM (Ki)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
Caspase-3/7 Inhibition Assay (Fluorometric)
This assay quantifies the activity of caspase-3 and -7 by measuring the cleavage of a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against caspase-3 and -7.
Materials:
-
Recombinant human caspase-3 and caspase-7
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test inhibitor (this compound) and reference inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the inhibitor dilutions, and the recombinant caspase enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5][6]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Human Carboxylesterase (hCE1) Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory effect of a compound on hCE1 activity using a chromogenic substrate.
Objective: To determine the inhibition constant (Ki) of a test compound against hCE1.
Materials:
-
Recombinant human carboxylesterase 1 (hCE1)
-
Chromogenic substrate (e.g., p-nitrophenyl acetate - pNPA)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test inhibitor (this compound) and reference inhibitors
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare various concentrations of the substrate and serial dilutions of the test and reference inhibitors in the assay buffer.
-
Add the assay buffer, inhibitor dilutions, and hCE1 enzyme to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.[7]
-
Determine the initial reaction velocities for each substrate and inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, mixed) to determine the Ki value.
Visualizations
Signaling Pathway: Caspase Activation Cascade
Caption: Apoptotic signaling activates initiator caspases, which in turn activate executioner caspases like caspase-3 and -7, leading to cell death. This compound is benchmarked as an inhibitor of these executioner caspases.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining the inhibitory potential of a compound against a target enzyme in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 5-(Trifluoromethyl)isatin
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-(Trifluoromethyl)isatin, a crucial building block in the synthesis of various bioactive molecules, is no exception. This guide provides an objective comparison of synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This document outlines a well-established method for the synthesis of 5-(Trifluoromethyl)isatin: the Sandmeyer-type synthesis. While other classical isatin syntheses such as the Stolle and Gassman methods exist, detailed and reproducible experimental data for their application to 5-(trifluoromethyl)isatin are not as readily available in the reviewed literature.
Comparison of Synthetic Routes
The primary route detailed in the scientific literature for the synthesis of 5-(Trifluoromethyl)isatin is a modification of the Sandmeyer isatin synthesis. This method starts from the readily available 4-(trifluoromethyl)aniline. The key performance indicators for this route, based on published data, are summarized below.
| Parameter | Sandmeyer-Type Synthesis |
| Starting Material | 4-(Trifluoromethyl)aniline |
| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid |
| Reported Yield | 30-42%[1] |
| Reaction Time | Not explicitly detailed |
| Purity | Recrystallization mentioned as purification method[1] |
| Scalability | Potentially scalable, though data on large-scale synthesis is limited |
| Key Advantages | Utilizes commercially available starting materials.[1] |
| Key Disadvantages | Moderate yields, use of strong acid. |
Experimental Protocols
Sandmeyer-Type Synthesis of 5-(Trifluoromethyl)isatin
This method involves the condensation of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of concentrated sulfuric acid.[1]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide
A detailed, reproducible protocol for this specific intermediate is not available in the public domain. However, a general procedure for the synthesis of isonitrosoacetanilides can be adapted. In a typical procedure, a solution of 4-(trifluoromethyl)aniline in hydrochloric acid is added to a solution of chloral hydrate and sodium sulfate in water. To this mixture, a solution of hydroxylamine hydrochloride is added. The reaction mixture is then heated to reflux. Upon cooling, the isonitrosoacetanilide intermediate precipitates and can be collected by filtration.
Step 2: Cyclization to 5-(Trifluoromethyl)isatin
The dried 2-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide is slowly added to pre-heated concentrated sulfuric acid. The reaction temperature is maintained, and after the reaction is complete, the mixture is poured onto ice, leading to the precipitation of the crude 5-(Trifluoromethyl)isatin. The product can then be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Two examples from a Chinese patent report yields of 30% and 42% for the overall process.[1]
Synthetic Workflow
The logical flow of the Sandmeyer-type synthesis is depicted in the following diagram.
Caption: Sandmeyer-type synthesis of 5-(Trifluoromethyl)isatin.
Alternative Synthetic Strategies
While the Sandmeyer-type synthesis is the most concretely documented method, other approaches for the synthesis of isatins are known and could potentially be adapted for the preparation of 5-(trifluoromethyl)isatin.
-
Stolle Synthesis: This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid. While a viable route for many isatin derivatives, specific, reproducible protocols for 5-(trifluoromethyl)isatin are not readily found in the literature.
-
Gassman Synthesis: This synthesis involves the reaction of an aniline with a keto-ester. Similar to the Stolle synthesis, its application to 5-(trifluoromethyl)isatin is not well-documented with detailed experimental data.
-
Direct Trifluoromethylation of Isatin: The direct introduction of a trifluoromethyl group onto the isatin scaffold at the 5-position presents an alternative strategy. However, achieving regioselectivity can be a challenge, and detailed, reproducible protocols for this specific transformation are not prevalent in the surveyed literature.
Logical Relationship of Synthetic Approaches
The following diagram illustrates the conceptual relationship between the starting materials and the target molecule for the different synthetic strategies.
Caption: Conceptual overview of synthetic strategies for 5-(Trifluoromethyl)isatin.
References
Comparative Docking Analysis of Trifluoromethylated Isatin Derivatives in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of trifluoromethylated isatin derivatives with various biological targets. This guide provides a comparative analysis based on molecular docking studies, supported by detailed experimental protocols and visual representations of key biological pathways.
Isatin and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, lipophilicity, and binding affinity.[3] This guide summarizes findings from several in silico docking studies to provide a comparative overview of the potential of trifluoromethylated isatin derivatives as therapeutic agents.
Quantitative Docking Data Summary
The following tables summarize the binding affinities of various trifluoromethylated isatin derivatives against different protein targets as reported in recent literature. These values, typically expressed as binding energy (in kcal/mol), indicate the strength of the interaction between the ligand (isatin derivative) and the protein, with more negative values suggesting a stronger binding.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 3-Trifluoromethyl-substituted s-triazine-isatin hybrid (7f) | DNA (3EY0) | -10.3 | - | - |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (9) | H1N1 RNA Polymerase | -7.35 | Co-crystallized ligand | -6.11 |
Comparative Analysis of Binding Interactions
Molecular docking studies reveal that the trifluoromethyl group often participates in favorable interactions within the binding pocket of target proteins. For instance, in the case of cyclin-dependent kinase 2 (CDK2), the trifluoromethyl group has been observed to increase binding affinity.[3] Similarly, a 3-trifluoromethyl-substituted s-triazine-isatin hybrid demonstrated the highest binding affinity for DNA, suggesting the significant role of the CF3 group in stabilizing the DNA-ligand complex.[4]
In studies targeting viral polymerases, such as that of the H1N1 influenza virus, a derivative featuring a trifluoromethyl piperidinyl sulfonyl group exhibited a more favorable binding score than the co-crystallized ligand, indicating its potential as a potent inhibitor.[5] These findings underscore the strategic importance of incorporating trifluoromethyl moieties in the design of novel isatin-based inhibitors.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited docking studies are crucial for the interpretation and reproducibility of the results. Below are summaries of the typical experimental protocols used.
General Molecular Docking Workflow
A general workflow for molecular docking studies of isatin derivatives involves several key steps, from ligand and protein preparation to the analysis of the resulting poses.
Caption: A generalized workflow for molecular docking studies.
Protocol for DNA Docking
-
Software: AutoDockTools 1.5.7 was utilized for the docking analysis.[4]
-
Target Preparation: The 3D structure of the B-DNA decamer (PDB ID: 3EY0) was obtained from the Protein Data Bank.[4] Water molecules and any existing ligands were removed, and polar hydrogen atoms and Kollman charges were added.
-
Ligand Preparation: The 3D structures of the s-triazine-isatin hybrids were generated and optimized. Gasteiger charges were assigned to the ligand atoms.
-
Grid Box Definition: A grid box was centered on the DNA structure to encompass the entire molecule, allowing for the exploration of potential binding sites.
-
Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking simulations.
-
Analysis: The resulting docking poses were clustered and ranked based on their binding energies. The pose with the lowest binding energy was selected for further analysis of interactions.[4]
Protocol for Viral Polymerase Docking
-
Software: The Molecular Operating Environment (MOE) software was used for the molecular docking studies.[5]
-
Target Preparation: The crystal structure of the target viral polymerase was obtained from the Protein Data Bank. The structure was prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization.
-
Ligand Preparation: The synthesized isatin derivatives were built, and their energy was minimized using the MMFF94x force field.
-
Docking and Scoring: The prepared ligands were docked into the active site of the polymerase. The docking poses were scored using the London dG scoring function, and the final poses were refined using the Induced Fit method.
-
Validation: The docking protocol was validated by re-docking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.[5]
Signaling Pathways and Drug Targets
Trifluoromethylated isatin derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases like cancer and inflammation. Key protein targets include cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[1][6]
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of cell cycle progression. Their inhibition is a major strategy in cancer therapy.[1] Isatin derivatives have been shown to inhibit CDKs.[3]
Caption: Inhibition of the CDK signaling pathway by isatin derivatives.
This guide provides a snapshot of the current understanding of trifluoromethylated isatin derivatives from a computational perspective. The presented data and protocols highlight the potential of these compounds and offer a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00899A [pubs.rsc.org]
- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)indoline-2,3-dione: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 5-(Trifluoromethyl)indoline-2,3-dione must adhere to strict safety and disposal protocols to ensure a safe working environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound, minimizing risks and promoting laboratory safety.
Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards.
Hazard Identification:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Immediate First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills. | Minimizes inhalation of dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
Small Spills:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and surrounding areas.
-
Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
-
Secure: Prevent entry to the affected area.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be handled as a hazardous waste stream. As a halogenated organic compound, it requires specific segregation and disposal methods.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: this compound is classified as a halogenated organic solid waste .
-
Waste Segregation:
-
Do not mix with non-halogenated organic waste. This is crucial as disposal methods and costs differ significantly.
-
Do not mix with aqueous waste, acids, or bases.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must clearly state the full chemical name: "this compound" . Do not use abbreviations.
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate (the solvent used for rinsing) and dispose of it as halogenated organic liquid waste .
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original chemical label.
-
The container can then typically be disposed of as non-hazardous solid waste. However, confirm this with your institution's EHS guidelines.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling 5-(Trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-(Trifluoromethyl)indoline-2,3-dione (CAS RN: 345-32-4), also known as 5-(Trifluoromethyl)isatin. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Precautions
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear for handling this compound, particularly in its solid, powdered form.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles should be worn at all times. A face shield is required when there is a risk of splashing or aerosol generation. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved N95 (or better) particulate respirator should be used when handling the powder outside of a certified chemical fume hood. For larger quantities or situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for all manipulations of the solid compound, including weighing and preparing solutions.
2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare your work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or paper.
-
Handle the container with care to avoid generating dust.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Solution Preparation:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused solid material, contaminated weigh boats, and other contaminated disposable labware in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
The recommended method for the ultimate disposal of halogenated organic compounds is high-temperature incineration by a licensed chemical waste management company.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
